Sisunatovir Hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1'-[[5-(aminomethyl)-1-(4,4,4-trifluorobutyl)benzimidazol-2-yl]methyl]-6'-fluorospiro[cyclopropane-1,3'-indole]-2'-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F4N4O.ClH/c24-15-3-4-16-19(11-15)31(21(32)22(16)7-8-22)13-20-29-17-10-14(12-28)2-5-18(17)30(20)9-1-6-23(25,26)27;/h2-5,10-11H,1,6-9,12-13,28H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYYAFKAHRIPJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C3=C(C=C(C=C3)F)N(C2=O)CC4=NC5=C(N4CCCC(F)(F)F)C=CC(=C5)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClF4N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1903763-83-6 | |
| Record name | Sisunatovir hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1903763836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SISUNATOVIR HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CM5XGN8XKS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Deep Dive into the Mechanism of Action of Sisunatovir Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sisunatovir hydrochloride (formerly RV521) is an orally bioavailable small molecule inhibitor of the human respiratory syncytial virus (RSV) F protein, a critical component for viral entry into host cells. Developed to combat RSV, a leading cause of lower respiratory tract infections, particularly in vulnerable populations such as infants and the elderly, sisunatovir has demonstrated potent antiviral activity in both preclinical and clinical settings. This technical guide provides a comprehensive overview of the mechanism of action of sisunatovir, detailing its molecular target, the cascade of events it disrupts, and the experimental evidence that underpins our understanding of its function.
Core Mechanism of Action: Inhibition of RSV F Protein-Mediated Membrane Fusion
The primary mechanism of action of this compound is the inhibition of the RSV fusion (F) protein. The F protein, a type I transmembrane glycoprotein, is essential for the virus's lifecycle, mediating the fusion of the viral envelope with the host cell membrane, a critical step for viral entry and subsequent replication.
Sisunatovir specifically targets and binds to the RSV-F protein, which exists in a metastable prefusion conformation on the viral surface. This binding event stabilizes the prefusion state and prevents the protein from undergoing the dramatic conformational changes necessary to transition to its postfusion state. By locking the F protein in its prefusion form, sisunatovir effectively blocks the fusion of the viral and host cell membranes, thereby preventing the entry of the viral genome into the host cell and halting the infection at its earliest stage.[1]
The following diagram illustrates the inhibitory action of sisunatovir on the RSV fusion process:
Caption: Sisunatovir binds to the RSV F protein, preventing the conformational change required for viral and host cell membrane fusion.
Quantitative Analysis of Antiviral Activity
The in vitro potency of sisunatovir has been quantified through various assays, with the half-maximal inhibitory concentration (IC50) being a key metric.
| Parameter | Value | Assay | Virus Strains |
| Mean IC50 | 1.2 nM | Plaque Reduction Assay | Panel of RSV A and B laboratory and clinical isolates |
| IC50 (RSV A) | 1.4 nM | Plaque Reduction Assay | RSV A clinical isolates |
| IC50 (RSV B) | 1.0 nM | Plaque Reduction Assay | RSV B clinical isolates |
Table 1: In Vitro Antiviral Activity of Sisunatovir [2][3][4][5][6]
Experimental Protocols
Plaque Reduction Assay (PRA) for IC50 Determination
This assay is a standard method for quantifying the antiviral activity of a compound by measuring the reduction in the formation of viral plaques in a cell culture.
Methodology:
-
Cell Culture: HEp-2 cells are seeded in 96-well plates and cultured to form a confluent monolayer.
-
Compound Dilution: this compound is serially diluted to a range of concentrations.
-
Infection: The cell monolayers are infected with a known titer of RSV (e.g., RSV A2 strain).
-
Treatment: Immediately following infection, the diluted sisunatovir is added to the respective wells.
-
Incubation: The plates are incubated for a period sufficient for plaque formation (typically 3-5 days) under an overlay medium (e.g., containing carboxymethylcellulose) to restrict virus spread to adjacent cells.
-
Plaque Visualization: The cell monolayers are fixed and stained (e.g., with crystal violet or using immunostaining with an anti-RSV antibody).
-
Quantification: Plaques are counted, and the IC50 value is calculated as the concentration of sisunatovir that reduces the number of plaques by 50% compared to untreated control wells.
The following diagram outlines the workflow for a typical plaque reduction assay:
References
- 1. ReViral to continue Phase II paediatric trial of sisunatovir for RSV [clinicaltrialsarena.com]
- 2. Discovery of Sisunatovir (RV521), an Inhibitor of Respiratory Syncytial Virus Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 4. Discovery of Sisunatovir (RV521), an inhibitor of respiratory syncytial virus fusion | Publication | The Pirbright Institute [pirbright.ac.uk]
- 5. Sisunatovir - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
The Discovery and Synthesis of Sisunatovir: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sisunatovir (formerly RV521) is an orally bioavailable small molecule inhibitor of the respiratory syncytial virus (RSV) F protein, a critical component for viral entry into host cells.[1][2] Developed by ReViral, this antiviral compound has shown promise in preclinical and clinical studies for the treatment of RSV infection, a leading cause of lower respiratory tract infections, particularly in infants and the elderly.[1][2] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of sisunatovir.
Discovery of Sisunatovir
The discovery of sisunatovir originated from a lead optimization program based on hits identified through a physical property-directed hit profiling exercise at ReViral.[3][4] This process involved extensive collaboration with various contract research organizations, focusing on medicinal chemistry and virology to optimize the initial hits into a potent and orally bioavailable drug candidate.[3][4]
Synthesis of Sisunatovir
The synthesis of sisunatovir is a multi-step process starting from 4-chloro-3-nitrobenzonitrile. The key steps involve the formation of a benzimidazole core and a spirooxindole moiety, which are then coupled to yield the final compound.[1]
Synthesis of the Spirooxindole Intermediate (L)
The spirooxindole intermediate, 6'-fluoro-spiro[cyclopropane-1,3'-indole]-2'-one (L), is synthesized from 6-fluoroindoline-2-one. The process involves a double enolate alkylation with 1,2-dibromoethane in the presence of a strong base like lithium diisopropylamide (LDA) in tetrahydrofuran (THF).[1]
Synthesis of the Benzimidazole Intermediate
The synthesis of the benzimidazole portion begins with the SNAr displacement of the chlorine atom in 4-chloro-3-nitrobenzonitrile with 4,4,4-trifluorobutan-1-amine. This is followed by reduction of the nitro group, formation of the benzimidazole ring using acetoxyacetyl chloride, and subsequent chemical modifications to introduce the aminomethyl group.[1]
Final Assembly
The final step involves the coupling of the spirooxindole intermediate (L) with the synthesized benzimidazole intermediate. This is achieved by deprotonating the spirooxindole with a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF), followed by the addition of the benzimidazole component.[1]
Mechanism of Action
Sisunatovir's mechanism of action is centered on the inhibition of the RSV fusion (F) protein.[2] The F protein is a type I fusion protein that exists in a metastable prefusion conformation on the viral surface.[5] Upon triggering, it undergoes a significant conformational change to a stable postfusion conformation, which drives the fusion of the viral and host cell membranes, allowing the viral genome to enter the host cell.[5]
Sisunatovir binds to a pocket within the central cavity of the prefusion F protein trimer.[5] This binding stabilizes the prefusion conformation and prevents the necessary conformational changes required for membrane fusion, thus blocking viral entry into the host cell.[2][5]
dot
Caption: Mechanism of RSV Fusion and Inhibition by Sisunatovir.
Preclinical and Clinical Data
In Vitro Antiviral Activity
Sisunatovir has demonstrated potent antiviral activity against a panel of RSV A and B laboratory strains and clinical isolates.[3][4]
| Parameter | Value | Reference |
| Mean IC50 (RSV A strains) | 1.4 nM | [6] |
| Mean IC50 (RSV B strains) | 1.0 nM | [6] |
| Mean IC50 (Overall) | 1.2 nM | [3][4] |
Preclinical Pharmacokinetics
Preclinical studies in various animal species have shown that sisunatovir possesses good oral bioavailability.[3][4]
| Species | Oral Bioavailability (%) | Reference |
| Preclinical Species | 42 to >100 | [3][4] |
In Vivo Efficacy in a BALB/c Mouse Model
The antiviral efficacy of sisunatovir was evaluated in a BALB/c mouse model of RSV infection.[3][4]
Experimental Protocol: BALB/c Mouse Model of RSV Infection
-
Animals: Female BALB/c mice, typically 6-8 weeks old, are used.[7]
-
Virus: A human RSV A2 strain is commonly used for infection.[8]
-
Infection: Mice are anesthetized and intranasally inoculated with a specific plaque-forming unit (PFU) of RSV.[9]
-
Treatment: Sisunatovir is administered orally, typically starting on the day of infection or one day post-infection, and continued for a defined period (e.g., 5 days).[8]
-
Endpoints:
dot
Caption: Experimental Workflow for the BALB/c Mouse Model of RSV Infection.
Phase 2a Human Challenge Study (NCT03258502)
A randomized, double-blind, placebo-controlled Phase 2a study was conducted in healthy adults experimentally infected with RSV to evaluate the efficacy, safety, and pharmacokinetics of sisunatovir.[6] Participants received either sisunatovir (200 mg or 350 mg) or a placebo orally every 12 hours for 5 days.[6][10]
Quantitative Results from the Phase 2a Study
| Endpoint | Placebo (n=19) | Sisunatovir 200 mg (n=18) | Sisunatovir 350 mg (n=16) | p-value (vs. Placebo) | Reference |
| Mean AUC Viral Load (log10 PFUe/ml·h) | 501.39 | 224.35 | 185.26 | 200mg: 0.007350mg: 0.002 | [6] |
| Mean Peak Viral Load (log10 PFUe/ml) | 4.77 | 3.47 | 3.17 | 200mg: 0.031350mg: 0.024 | [6] |
| Median Time to Undetectable Viral Load (days) | 6.5 | 3.0 | 3.5 | 200mg: 0.0003350mg: 0.0001 | [6] |
| Mean AUC Total Symptom Score | - | 70.84% reduction | 78.42% reduction | 200mg: 0.009350mg: 0.002 | [6] |
| Mean Peak Total Symptom Score | 5.1 | 2.3 | 1.9 | 200mg: 0.034350mg: 0.016 | [6] |
| Mean Daily Nasal Mucus Weight (g) | - | Significantly lower | Significantly lower | 200mg: 0.038350mg: 0.010 | [6] |
Experimental Protocol: RSV Fusion Assay
A cell-based fusion reporter assay is a key method to evaluate the inhibitory activity of compounds like sisunatovir on RSV F protein-mediated cell-cell fusion.[5][11]
-
Cell Lines: Effector cells (e.g., HEK293T) are co-transfected with a plasmid encoding the RSV F protein and a plasmid for a reporter gene under the control of a specific promoter (e.g., T7 promoter). Target cells (e.g., Vero) are transfected with a plasmid expressing the corresponding polymerase (e.g., T7 RNA polymerase).[12]
-
Co-culture: The effector and target cells are co-cultured in the presence of various concentrations of the test compound (sisunatovir).
-
Fusion Event: If cell-cell fusion occurs, the polymerase from the target cell enters the effector cell and activates the transcription of the reporter gene.
-
Signal Detection: The expression of the reporter gene (e.g., luciferase) is quantified, providing a measure of the extent of cell fusion. The reduction in the reporter signal in the presence of the inhibitor indicates its fusion-inhibiting activity.
dot
Caption: Workflow of a Cell-Based RSV Fusion Reporter Assay.
Conclusion
Sisunatovir is a potent, orally bioavailable inhibitor of the RSV F protein that has demonstrated significant antiviral activity in both preclinical models and a human challenge study. Its discovery and development represent a promising advancement in the search for effective treatments for RSV infections. The detailed understanding of its synthesis, mechanism of action, and the robust preclinical and clinical data generated to date provide a strong foundation for its continued development as a potential therapeutic for this important respiratory pathogen.
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. What is Sisunatovir used for? [synapse.patsnap.com]
- 3. Discovery of Sisunatovir (RV521), an Inhibitor of Respiratory Syncytial Virus Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Sisunatovir (RV521), an inhibitor of respiratory syncytial virus fusion | Publication | The Pirbright Institute [pirbright.ac.uk]
- 5. Molecular mechanism of respiratory syncytial virus fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Randomized, Placebo-Controlled, Respiratory Syncytial Virus Human Challenge Study of the Antiviral Efficacy, Safety, and Pharmacokinetics of RV521, an Inhibitor of the RSV-F Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mouse Models of Respiratory Syncytial Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Use of a novel cell-based fusion reporter assay to explore the host range of human respiratory syncytial virus F protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Respiratory Syncytial Virus Entry Inhibitors Targeting the F Protein [mdpi.com]
Preclinical Development of Sisunatovir (RV521): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sisunatovir (formerly RV521) is a potent, orally bioavailable small molecule inhibitor of the respiratory syncytial virus (RSV) fusion (F) protein.[1] Developed by ReViral (later acquired by Pfizer), sisunatovir has demonstrated significant antiviral activity in preclinical models, targeting a critical step in the viral lifecycle and offering a promising therapeutic strategy for treating RSV infections.[2][3] This technical guide provides an in-depth overview of the preclinical development of sisunatovir, focusing on its mechanism of action, in vitro and in vivo efficacy, and the key experimental protocols utilized in its evaluation.
Mechanism of Action
Sisunatovir's mechanism of action centers on the inhibition of the RSV F protein, a type I viral fusion protein essential for the entry of the virus into host cells.[2] The F protein mediates the fusion of the viral envelope with the host cell membrane, a critical step for viral replication.[2] Sisunatovir binds to a central cavity of the trimeric F protein in its prefusion conformation.[2] This binding prevents the conformational changes necessary for membrane fusion, effectively blocking viral entry and subsequent replication.[2]
In Vitro Efficacy
The in vitro antiviral activity of sisunatovir has been evaluated against a panel of RSV laboratory strains and clinical isolates using plaque reduction assays.
Quantitative Data
| Parameter | RSV A Strains | RSV B Strains | Reference |
| Mean IC50 | 1.4 nM | 1.0 nM | [4] |
| Overall Mean IC50 | \multicolumn{2}{c | }{1.2 nM} | [1][5][6][7] |
Experimental Protocol: Plaque Reduction Assay (PRA)
This protocol is a generalized representation based on standard methods for RSV quantification.
1. Cell Culture and Seeding:
-
Cell Line: Vero cells (African green monkey kidney epithelial cells) are commonly used for RSV propagation and plaque assays.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Seeding: Vero cells are seeded into 6-well plates at a density that ensures a confluent monolayer on the day of infection.
2. Virus Infection:
-
Virus Strains: The assay is performed with reference strains such as RSV A2 and various clinical isolates of both A and B subtypes.
-
Infection: On the day of the assay, the cell culture medium is removed, and the cell monolayer is washed with phosphate-buffered saline (PBS). Serial dilutions of the virus stock are prepared, and a small volume (e.g., 200 µL) is added to each well. The plates are incubated for 1-2 hours at 37°C to allow for viral attachment.
3. Sisunatovir Treatment:
-
Compound Preparation: Sisunatovir is serially diluted in assay medium (DMEM with 2% FBS) to achieve a range of final concentrations.
-
Overlay Application: After the virus adsorption period, the inoculum is removed, and the cell monolayer is overlaid with a semi-solid medium (e.g., containing methylcellulose or Avicel) mixed with the respective concentrations of sisunatovir or a vehicle control.
4. Incubation and Plaque Visualization:
-
Incubation: The plates are incubated at 37°C in a CO2 incubator for 3-5 days to allow for plaque formation.
-
Fixation and Staining: The overlay is removed, and the cells are fixed with a solution such as 10% formalin. Plaques can be visualized by staining with crystal violet or through immunostaining using an RSV-specific antibody followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and a suitable substrate.
5. Data Analysis:
-
Plaque Counting: The number of plaques in each well is counted.
-
IC50 Determination: The concentration of sisunatovir that reduces the number of plaques by 50% compared to the vehicle control is calculated as the IC50 value.
In Vivo Efficacy
The in vivo antiviral efficacy of sisunatovir has been demonstrated in a BALB/c mouse model of RSV infection.
Quantitative Data
| Sisunatovir Dose (mg/kg) | Lung Viral Titer Reduction (log10) vs. Vehicle | Reference |
| 1 | 0.7 | [2] |
| 10 | 1.1 | [2] |
| 50 | 1.6 | [2] |
Experimental Protocol: BALB/c Mouse Model of RSV Infection
This protocol is a generalized representation based on standard methods for in vivo RSV studies.
1. Animals:
-
Strain: BALB/c mice are a commonly used inbred strain for RSV research due to their susceptibility to infection and robust immune response.
-
Age and Sex: Typically, female mice aged 6-8 weeks are used.
2. RSV Infection:
-
Virus Strain: RSV A2 is a frequently used laboratory-adapted strain for mouse infection studies.
-
Inoculation: Mice are lightly anesthetized (e.g., with isoflurane) and intranasally inoculated with a high-titer stock of RSV (e.g., 106 plaque-forming units [PFU]) in a small volume (e.g., 50 µL).
3. Sisunatovir Administration:
-
Formulation: Sisunatovir is formulated for oral administration, often as a suspension in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Dosing: Treatment typically begins 24 hours post-infection and continues for a specified duration (e.g., once or twice daily for 4-5 days). Doses ranging from 1 to 50 mg/kg have been evaluated.
4. Efficacy Evaluation:
-
Endpoint: The primary endpoint is typically the viral load in the lungs at the peak of replication (usually 4-5 days post-infection).
-
Lung Homogenization: At the designated time point, mice are euthanized, and their lungs are harvested. The lung tissue is homogenized in a sterile medium.
-
Viral Titer Quantification: The viral titer in the lung homogenates is determined by a plaque assay on Vero cells, as described in the in vitro protocol.
5. Data Analysis:
-
The mean viral titers (log10 PFU/gram of lung tissue) for each treatment group are compared to the vehicle control group to determine the reduction in viral load.
Pharmacokinetics and Safety
Preclinical pharmacokinetic studies have demonstrated that sisunatovir is orally bioavailable, with values ranging from 42% to over 100% in preclinical species.[1][5][6] Furthermore, there is evidence of highly efficient penetration into lung tissue, which is critical for targeting the primary site of RSV infection.[1][6][7] Preclinical safety evaluations, including juvenile toxicology studies, have indicated a good safety profile for sisunatovir.[4]
Conclusion
The preclinical data for sisunatovir (RV521) demonstrate its potent and specific antiviral activity against both RSV A and B subtypes. Its mechanism of action, targeting the highly conserved RSV F protein, suggests a high barrier to resistance. The significant in vivo efficacy in a relevant animal model, coupled with favorable pharmacokinetic and safety profiles, provided a strong rationale for its advancement into clinical development. This technical guide summarizes the core preclinical findings and methodologies that have been instrumental in characterizing sisunatovir as a promising therapeutic candidate for the treatment of RSV infections.
References
- 1. Pathogenesis of Respiratory Syncytial Virus Infection in BALB/c Mice Differs Between Intratracheal and Intranasal Inoculation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mouse Models of Respiratory Syncytial Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Sisunatovir (RV521), an Inhibitor of Respiratory Syncytial Virus Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of Respiratory Syncytial Virus by Immunostaining Plaque Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. UQ eSpace [espace.library.uq.edu.au]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to Sisunatovir and its Interaction with the Respiratory Syncytial Virus Fusion (F) Protein
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Respiratory Syncytial Virus (RSV) remains a significant global health burden, particularly for infants, young children, and the elderly.[1][2][3] Sisunatovir (formerly RV521) is an orally bioavailable, small-molecule inhibitor that targets the RSV fusion (F) protein, a critical component for viral entry into host cells.[1][2][3][4][5] Developed by ReViral, and later acquired by Pfizer, sisunatovir has demonstrated potent antiviral activity in preclinical models and promising results in clinical trials, including a significant reduction in viral load and symptoms in a human challenge study. This technical guide provides a comprehensive overview of sisunatovir's mechanism of action, quantitative data from key studies, detailed experimental methodologies, and an analysis of resistance mutations, serving as a resource for researchers and professionals in the field of antiviral drug development.
Introduction to Sisunatovir and its Target: RSV-F Protein
Respiratory Syncytial Virus is an enveloped RNA virus that causes acute lower respiratory tract infections.[6] The RSV Fusion (F) protein, a type I fusion glycoprotein, is essential for the virus's lifecycle, mediating the fusion of the viral envelope with the host cell membrane, which allows the viral genome to enter the host cell.[1][7] The F protein is synthesized as an inactive precursor (F0) that is cleaved into two subunits, F1 and F2, and exists in a metastable prefusion conformation on the virion surface.[7][8] Upon triggering, the F protein undergoes a series of irreversible conformational changes to a highly stable postfusion state, which drives the fusion of the viral and host cell membranes.[7][8] Due to its crucial role in viral entry and its conserved nature among RSV strains, the F protein is a prime target for antiviral therapies.[9]
Sisunatovir is a novel benzimidazole derivative that specifically targets the RSV-F protein.[2][10] As an orally administered small molecule, it offers a potential therapeutic option for treating RSV infections.[1][2][3][4][5] The U.S. Food and Drug Administration (FDA) has granted Fast Track designation to sisunatovir for the treatment of serious RSV infections.
Mechanism of Action
Sisunatovir acts as a fusion inhibitor by binding to the RSV-F protein and stabilizing its prefusion conformation.[1] This binding prevents the necessary conformational changes that lead to the postfusion state, thereby blocking the fusion of the viral and host cell membranes.[1] By inhibiting this critical step in the viral lifecycle, sisunatovir effectively halts viral entry and subsequent replication, leading to a reduction in viral load and disease severity.[1] The binding site for sisunatovir is a three-fold symmetric pocket within the central cavity of the prefusion F protein trimer.[3] By occupying this pocket, sisunatovir tethers two regions of the F protein that are critical for the structural rearrangement required for fusion.[3]
Signaling Pathway of RSV-F Mediated Fusion and Inhibition by Sisunatovir
Caption: Sisunatovir inhibits RSV entry by stabilizing the prefusion F protein.
Quantitative Data
Table 1: In Vitro Potency of Sisunatovir
| Virus Strain | Assay Type | IC50 (nM) | Reference |
| Panel of RSV A and B strains | Plaque Reduction Assay | 1.2 (mean) | [2][5][7][8][10][11] |
| RSV A | Not Specified | 1.4 | [4] |
| RSV B | Not Specified | 1.0 | [4] |
Table 2: Preclinical Pharmacokinetics of Sisunatovir
| Species | Oral Bioavailability (%) | Key Findings | Reference |
| Preclinical Species (unspecified) | 42 to >100 | Highly efficient penetration into lung tissue. | [2][3][7][8][10][12] |
Table 3: Clinical Efficacy of Sisunatovir in a Human Challenge Study (NCT03258502)
| Parameter | Sisunatovir 350 mg (n=16) | Sisunatovir 200 mg (n=18) | Placebo (n=19) | P-value (vs. Placebo) | Reference |
| Mean AUC of RSV Viral Load (log10 PFUe/ml · h) | 185.26 (SE, 31.17) | 224.35 (SE, 37.60) | 501.39 (SE, 86.57) | 350mg: 0.002, 200mg: 0.007 | [13][14] |
| Percentage Reduction in Mean AUC of Viral Load (unlogged data) | 99.10% | 98.87% | - | Not specified | [15] |
| Mean Peak Viral Load (log10 PFUe/ml) | 3.17 | 3.47 | 4.77 | 350mg: 0.024, 200mg: 0.031 | [13] |
| AUC of Total Symptom Score (score × hours) - % reduction vs placebo | 78.42% | 70.84% | - | 350mg: 0.002, 200mg: 0.009 | [14][15] |
| Daily Nasal Mucus Weight | Significantly reduced | Significantly reduced | - | 350mg: 0.010, 200mg: 0.038 | [13][14] |
Experimental Protocols
Cytopathic Effect (CPE) Reduction Assay (General Protocol)
This assay is used to determine the antiviral activity of a compound by measuring its ability to inhibit the virus-induced destruction of host cells.
-
Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., HEp-2 or Vero E6) at a density that will form a confluent monolayer overnight.[16]
-
Compound Preparation: Prepare serial dilutions of sisunatovir in cell culture medium.
-
Infection: Infect the cell monolayer with a predetermined titer of RSV.
-
Treatment: After a short adsorption period, remove the viral inoculum and add the different concentrations of sisunatovir to the wells. Include untreated infected and uninfected cell controls.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient to observe significant CPE in the untreated infected wells (typically 3-6 days).
-
Quantification of CPE: Assess cell viability using a suitable method. A common method is staining with a vital dye like neutral red or using a luminescence-based assay that measures ATP content (e.g., CellTiter-Glo®).[16]
-
Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of sisunatovir that inhibits the viral CPE by 50%.[16]
RSV Fusion Inhibition Assay (General Protocol)
This assay specifically measures the ability of a compound to inhibit the F protein-mediated fusion of cells.
-
Cell Preparation: Prepare two populations of cells (e.g., 293T cells).
-
Effector cells: Co-transfect with plasmids expressing the RSV-F protein and a reporter gene under the control of a promoter that requires a transcriptional activator (e.g., T7 promoter-driven luciferase).
-
Target cells: Transfect with a plasmid expressing the corresponding transcriptional activator (e.g., T7 polymerase).
-
-
Treatment: Treat the effector cells with various concentrations of sisunatovir.
-
Co-culture: Co-culture the treated effector cells with the target cells.
-
Incubation: Incubate the co-culture to allow for cell-cell fusion.
-
Reporter Gene Assay: Lyse the cells and measure the reporter gene activity (e.g., luciferase activity). Fusion between the effector and target cells will bring the promoter and the transcriptional activator into the same cytoplasm, leading to reporter gene expression.
-
Data Analysis: Determine the IC50 of sisunatovir for fusion inhibition by plotting the reporter gene activity against the drug concentration.
Experimental Workflow for a Cytopathic Effect (CPE) Reduction Assay
Caption: Workflow for determining the antiviral activity of sisunatovir.
Resistance to Sisunatovir
A concern with direct-acting antiviral agents is the potential for the development of resistance. For RSV fusion inhibitors, resistance mutations often arise in the F protein.
Table 4: Known and Potential Resistance Mutations in RSV-F
| Mutation | Location in F Protein | Effect on Fusion Inhibitors | Reference |
| K394R | F1 subunit | Confers cross-resistance to multiple fusion inhibitors, including sisunatovir. | |
| D486N | F1 subunit, HRB domain | Resistance to some fusion inhibitors. | |
| F488L | F1 subunit | Resistance to some fusion inhibitors. | |
| T400I | F1 subunit | Resistance to some fusion inhibitors. |
In a human challenge study, there was no evidence of clinically significant viral resistance to sisunatovir, with only a few variants detected.[13] Preclinical studies have shown that some sisunatovir-resistant variants generated in the laboratory are less competitive than the wild-type virus. However, the K394R mutation has been shown to confer cross-resistance to several fusion inhibitors, highlighting the need for ongoing surveillance for resistance. The fold change in IC50, which is the ratio of the IC50 of the mutant virus to the IC50 of the wild-type virus, is a key parameter for quantifying the level of resistance. While specific fold-change values for sisunatovir against these mutants are not widely published, a fold-change of >1000 is generally considered high-level resistance.
Logical Relationship of Resistance Development
Caption: Sisunatovir treatment can lead to the selection of resistant RSV mutants.
Conclusion
Sisunatovir is a promising oral antiviral candidate for the treatment of RSV infection, with a well-defined mechanism of action targeting the viral fusion protein. Its potent in vitro activity and demonstrated clinical efficacy in reducing viral load and symptoms underscore its potential as a valuable therapeutic option. While the emergence of resistance is a consideration for any antiviral, initial clinical findings for sisunatovir are encouraging. Further research and clinical development will be crucial to fully establish its role in the management of RSV disease. This technical guide provides a foundational understanding of sisunatovir for the scientific community, supporting ongoing efforts to combat this pervasive respiratory pathogen.
References
- 1. Molecular mechanism of respiratory syncytial virus fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of RSVpreF? [synapse.patsnap.com]
- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. Structure and Function of RSV Surface Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 9. Discovery of Sisunatovir (RV521), an Inhibitor of Respiratory Syncytial Virus Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of sisunatovir (RV521), an inhibitor of respiratory syncytial virus fusion -ORCA [orca.cardiff.ac.uk]
- 12. A Randomized, Placebo-Controlled, Respiratory Syncytial Virus Human Challenge Study of the Antiviral Efficacy, Safety, and Pharmacokinetics of RV521, an Inhibitor of the RSV-F Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. firstwordpharma.com [firstwordpharma.com]
- 14. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mutations in the F protein of the live-attenuated respiratory syncytial virus vaccine candidate ΔNS2/Δ1313/I1314L increase the stability of infectivity and content of prefusion F protein | PLOS One [journals.plos.org]
- 16. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Molecular Structure and Activity of Sisunatovir Hydrochloride
Introduction
Sisunatovir (formerly known as RV521) is an investigational, orally bioavailable small molecule developed for the treatment of respiratory syncytial virus (RSV) infections.[1][2] As a potent antiviral agent, it has been the subject of significant research and clinical investigation, particularly for vulnerable populations such as infants and the elderly.[3][4] This document provides a comprehensive technical overview of this compound, focusing on its molecular structure, mechanism of action, pharmacological data, and the experimental methodologies used in its characterization.
Molecular Structure and Chemical Properties
This compound is the salt form of sisunatovir. The core structure features a complex heterocyclic system designed for specific interaction with its viral target.
1.1. Chemical Identity
The fundamental chemical and physical properties of sisunatovir and its hydrochloride salt are summarized below.
| Identifier | Value |
| Drug Name | This compound[5] |
| Synonyms | RV521 hydrochloride, PF-07923568[5][6] |
| Molecular Formula | C₂₃H₂₂F₄N₄O (Sisunatovir)[1][7] |
| C₂₃H₂₃ClF₄N₄O (this compound)[8][9] | |
| Molecular Weight | 446.45 g/mol (Sisunatovir)[1][7] |
| 482.90 g/mol (this compound)[10][11] | |
| IUPAC Name | 1'-[[5-(aminomethyl)-1-(4,4,4-trifluorobutyl)benzimidazol-2-yl]methyl]-6'-fluorospiro[cyclopropane-1,3'-indole]-2'-one[1] |
| CAS Number | 1903763-82-5 (Sisunatovir)[1] |
| 1903763-83-6 (this compound)[8][10] | |
| Chemical Class | Benzimidazoles, Indoles, Small molecules[5] |
1.2. Structural Description
The molecule's architecture is centered around a spirocyclic oxindole core, specifically a 6'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one moiety. This group is connected via a methylene bridge to a substituted benzimidazole ring. The benzimidazole component is further functionalized with a 4,4,4-trifluorobutyl group at one nitrogen and an aminomethyl group on the benzene ring. This intricate arrangement of functional groups is critical for its specific binding and inhibitory function.
Mechanism of Action: RSV Fusion Inhibition
Sisunatovir acts as a direct inhibitor of the RSV fusion (F) protein, a critical component for viral entry into host cells.[2][12] The RSV-F protein is a viral surface glycoprotein that mediates the fusion of the viral envelope with the host cell membrane.[2]
Mechanism Workflow:
-
Binding: Sisunatovir binds to the RSV-F protein.[12]
-
Conformational Locking: This binding event prevents the essential conformational changes in the F protein that are required for membrane fusion.[12]
-
Inhibition of Entry: By locking the F protein in a pre-fusion state, sisunatovir effectively blocks the virus from entering the host cell.[2]
-
Replication Halted: This inhibition of viral entry halts the RSV infection at an early stage, preventing viral replication and spread.[12]
Quantitative Pharmacological Data
Sisunatovir has demonstrated potent antiviral activity in preclinical and clinical settings.
Table 1: In Vitro Antiviral Activity
| Parameter | Virus Strain | Value | Reference(s) |
| IC₅₀ | RSV A | 1.4 nM | [10][13] |
| IC₅₀ | RSV B | 1.0 nM | [10][13] |
| Mean IC₅₀ | Panel of RSV A & B strains | 1.2 nM | [6][14] |
Table 2: Preclinical and Clinical Pharmacokinetics
| Parameter | Species | Value | Reference(s) |
| Oral Bioavailability | Preclinical Species | 42% to >100% | [6][14][15] |
| Peak Plasma Conc. (Cmax) | Healthy Humans (200 mg dose) | 32 ng/mL (capsule), 64 ng/mL (tablet) | [16] |
| Total Drug Exposure (AUC) | Healthy Humans (200 mg dose) | 196 ng·hr/mL (capsule), 346 ng·hr/mL (tablet) | [16] |
Experimental Protocols
The characterization of this compound involved complex chemical synthesis and rigorous biological assays.
4.1. Chemical Synthesis Workflow
The synthesis of sisunatovir is a multi-step process involving the preparation of two key intermediates: a chloromethyl benzimidazole and a spirocyclic oxindole, which are then coupled.[17][18]
Protocol Summary: The synthesis begins with an SɴAr displacement on 4-chloronitrobenzonitrile using trifluorobutylamine.[17] This is followed by a sequence of nitro reduction, benzimidazole ring formation, nitrile reduction, and chlorination to yield the key chloromethyl benzimidazole intermediate.[17] Separately, 6-fluorooxindole undergoes cyclopropanation using 1,2-dibromoethane to form the spirocyclopropyl oxindole.[18] The two intermediates are then linked via a displacement reaction, followed by deprotection and salt formation to yield the final product.[17]
4.2. In Vitro Antiviral Activity Assay (General Protocol)
The half-maximal inhibitory concentration (IC₅₀) is determined using a cell-based assay, such as a plaque reduction assay or a microneutralization assay.
-
Cell Culture: Human epithelial cells (e.g., HEp-2 or A549) are cultured in appropriate media in multi-well plates to form a confluent monolayer.
-
Compound Preparation: this compound is serially diluted in assay medium to create a range of concentrations.
-
Infection: Cell monolayers are infected with a known titer of RSV (either strain A or B).
-
Treatment: Immediately following infection, the virus-containing medium is removed and replaced with medium containing the various concentrations of sisunatovir. A no-drug control (virus only) and a no-virus control (cells only) are included.
-
Incubation: Plates are incubated for a period sufficient for viral plaque formation (typically 3-5 days).
-
Quantification: Plaques are visualized by immunostaining or crystal violet staining and counted. The percentage of plaque reduction is calculated for each drug concentration relative to the virus control.
-
IC₅₀ Calculation: The IC₅₀ value is determined by non-linear regression analysis of the concentration-response curve.
4.3. In Vivo Efficacy in Murine Model
The antiviral efficacy in a living organism is often tested using a BALB/c mouse model.
-
Animal Model: BALB/c mice are used due to their susceptibility to RSV infection.
-
Infection: Mice are intranasally inoculated with a specified dose of RSV A2 strain.[13]
-
Treatment: Sisunatovir is administered orally (p.o.) at various doses (e.g., 1, 10, 50 mg/kg).[19] Treatment may begin prior to or after infection, depending on the study design (prophylactic or therapeutic).
-
Endpoint Measurement: After a set period (e.g., 4-5 days post-infection), mice are euthanized. Lungs are harvested to measure viral titers via plaque assay or RT-qPCR.[13] Other endpoints can include lung inflammation scoring and body weight changes.
-
Data Analysis: The reduction in lung viral titers in treated groups is compared to the vehicle-treated control group to determine efficacy.
4.4. Human Clinical Trial Design (REVIRAL1 - NCT04225897)
The REVIRAL1 study was a Phase II trial designed to evaluate sisunatovir in infants hospitalized with RSV.[4] It featured a multi-part, adaptive design.[4][20]
-
Part A: An open-label, single-dose study in infants to evaluate safety and pharmacokinetics (PK).[4][20]
-
Part B: A randomized, double-blind, placebo-controlled, multiple-dose study to further assess safety, PK, and antiviral effects.[4][20]
-
Part C: A larger, randomized (1:1), placebo-controlled study intended to confirm safety and evaluate clinical improvement.[20] (Note: Part C of this trial was terminated for strategic reasons not related to safety).[21]
Conclusion
This compound is a potent and specific inhibitor of the RSV-F protein, with a well-defined mechanism of action that prevents viral entry into host cells. Its complex molecular structure is optimized for high-affinity binding to its target. Preclinical data demonstrates excellent in vitro potency and favorable oral bioavailability. While its clinical development has been discontinued, the extensive data gathered on its structure, synthesis, and biological activity provide a valuable technical foundation for the ongoing development of novel antiviral therapies targeting RSV.[5][6]
References
- 1. Sisunatovir - Wikipedia [en.wikipedia.org]
- 2. Facebook [cancer.gov]
- 3. This compound by Pfizer for Respiratory Syncytial Virus (RSV) Infections: Likelihood of Approval [pharmaceutical-technology.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Sisunatovir - ReViral - AdisInsight [adisinsight.springer.com]
- 6. Sisunatovir - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. GSRS [precision.fda.gov]
- 8. Sisunatovir (hydrochloride) - Immunomart [immunomart.org]
- 9. This compound | C23H23ClF4N4O | CID 153520065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. allgenbio.com [allgenbio.com]
- 12. What is Sisunatovir used for? [synapse.patsnap.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Discovery of Sisunatovir (RV521), an Inhibitor of Respiratory Syncytial Virus Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pfizer.com [pfizer.com]
- 17. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 18. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. ReViral to continue Phase II paediatric trial of sisunatovir for RSV [clinicaltrialsarena.com]
- 21. Pipeline Moves: Advancement prospects fall for Pfizer’s RSV therapy after trial termination - Clinical Trials Arena [clinicaltrialsarena.com]
A Technical Guide to the Chemical Properties of Sisunatovir Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sisunatovir hydrochloride (also known as RV521 or PF-07923568) is a potent, orally bioavailable small molecule inhibitor of the respiratory syncytial virus (RSV) fusion (F) protein.[1][2][3] It has demonstrated significant antiviral activity against both RSV A and B strains in preclinical and clinical studies.[2][4] This document provides a comprehensive overview of the chemical properties of this compound, its mechanism of action, biological activity, and the experimental methodologies used for its characterization, tailored for a scientific audience.
Chemical and Physical Properties
This compound is a solid, off-white to light yellow powder.[1] While detailed physicochemical data such as a precise melting point and pKa are not widely published, its fundamental properties have been characterized.
Chemical Identifiers
| Property | Value | Reference |
| IUPAC Name | 1'-((5-(Aminomethyl)-1-(4,4,4-trifluorobutyl)-1H-benzo[d]imidazol-2-yl)methyl)-6'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one hydrochloride | [5] |
| Synonyms | RV521 hydrochloride, PF-07923568 | [2] |
| CAS Number | 1903763-83-6 | [2][4] |
| Molecular Formula | C23H22F4N4O·HCl | [2] |
| Molecular Weight | 482.90 g/mol | [2] |
Solubility Profile
The solubility of this compound is a critical factor for its formulation and delivery. It is sparingly soluble in aqueous solutions but shows good solubility in organic solvents like dimethyl sulfoxide (DMSO).
| Solvent | Solubility | Comments | Reference |
| DMSO | ≥ 24 mg/mL (49.69 mM) | Fresh, anhydrous DMSO is recommended as moisture can reduce solubility. Ultrasonic treatment may be needed. | [2] |
| Water | Insoluble | [2] | |
| Ethanol | Insoluble | [2] |
In vivo formulations for preclinical studies have been developed to enhance solubility and bioavailability.[1]
Storage and Stability
Proper storage is essential to maintain the integrity of this compound. The compound is stable under recommended conditions, but incompatible with strong acids, alkalis, and strong oxidizing/reducing agents.
| Form | Storage Temperature | Duration | Reference |
| Solid Powder | -20°C | 3 years | [2] |
| In Solvent | -80°C | 1 year | [2] |
Mechanism of Action: RSV Fusion Inhibition
Sisunatovir is a direct-acting antiviral that targets the RSV F protein, a type I fusion glycoprotein on the viral surface essential for viral entry into host cells.[3][6] The F protein mediates the fusion of the viral envelope with the host cell membrane. Sisunatovir binds to a specific site on the F protein, preventing the critical conformational changes required for this fusion process.[7] This action effectively blocks the virus from entering the host cell, thus inhibiting the initial stage of infection and subsequent viral replication.[3][7]
Caption: Mechanism of action of this compound.
Biological Activity and In Vitro Efficacy
Sisunatovir exhibits potent antiviral activity against a wide range of clinical isolates of both RSV subtypes A and B. Its efficacy is typically measured by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of viral activity in vitro.
| RSV Subtype | Mean IC50 (nM) | Reference |
| RSV A | 1.4 | [2][4] |
| RSV B | 1.0 | [2][4] |
| Panel of A & B Strains | 1.2 | [5] |
Experimental Protocols
Detailed, step-by-step experimental protocols for this compound are proprietary. However, based on published literature, this section outlines the general methodologies employed to characterize its antiviral properties.
RSV Fusion Inhibition Assay (General Methodology)
This assay is crucial for determining the IC50 of fusion inhibitors like sisunatovir.
-
Cell Culture: Human embryonic kidney 293T cells (HEK293T) or human epithelial type 2 (HEp-2) cells are commonly used.
-
Transfection: One population of cells is co-transfected with plasmids expressing the RSV F protein and a luciferase reporter gene under the control of a T7 promoter. A second population of cells is transfected with a plasmid expressing T7 RNA polymerase.
-
Compound Application: The transfected cells are plated and incubated with serial dilutions of this compound.
-
Co-culture: The two cell populations are then co-cultured, allowing for cell-to-cell fusion if the F protein is active.
-
Quantification: If fusion occurs, the T7 polymerase from one cell population enters the F-expressing cells, driving the expression of luciferase. The luminescence is then measured using a luminometer. The reduction in luminescence in the presence of the compound corresponds to its fusion-inhibiting activity.
Caption: General experimental workflow for a plaque reduction assay.
In Vivo Efficacy in a Murine Model (General Methodology)
The Balb/C mouse model is a standard for evaluating the in vivo efficacy of RSV inhibitors.[5]
-
Animal Model: Balb/C mice are used due to their susceptibility to RSV infection.
-
Infection: Mice are intranasally inoculated with a defined titer of an RSV A or B strain.
-
Treatment: this compound, formulated for oral administration, is given to the mice, typically starting on the day of infection or shortly after.[1] Dosing regimens can vary (e.g., 1, 10, 50 mg/kg).[1]
-
Endpoint Analysis: After a set period (e.g., 4-5 days), mice are euthanized, and their lungs are harvested.
-
Quantification: Viral titers in the lung tissue are quantified using methods such as plaque assays or quantitative reverse transcription PCR (qRT-PCR) to determine the reduction in viral load compared to a placebo-treated group.
Pharmacokinetics and Clinical Development
Preclinical studies in various species have shown that sisunatovir has an oral bioavailability ranging from 42% to over 100%, with efficient penetration into lung tissue, the primary site of RSV infection.[5][8]
Sisunatovir has progressed through multiple phases of clinical trials to evaluate its safety, tolerability, and efficacy in different patient populations, including infants and the elderly.[6][9] While some later-stage trials were terminated for strategic reasons not related to safety, the compound demonstrated a potent antiviral effect in a human challenge study, significantly reducing viral load and symptoms compared to placebo.[5][10]
Conclusion
This compound is a well-characterized antiviral compound with potent and specific activity against RSV. Its mechanism as a fusion inhibitor is well-understood, and its chemical properties, particularly its potential for oral administration, make it a significant candidate in the ongoing search for effective RSV therapeutics. The data and methodologies summarized in this guide provide a solid foundation for researchers and drug development professionals working in the field of antiviral discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A new mechanism of respiratory syncytial virus entry inhibition by small-molecule to overcome K394R-associated resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. Discovery of Sisunatovir (RV521), an Inhibitor of Respiratory Syncytial Virus Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound by Pfizer for Respiratory Syncytial Virus (RSV) Infections: Likelihood of Approval [pharmaceutical-technology.com]
- 7. What is Sisunatovir used for? [synapse.patsnap.com]
- 8. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 9. ReViral to continue Phase II paediatric trial of sisunatovir for RSV [clinicaltrialsarena.com]
- 10. Pipeline Moves: Advancement prospects fall for Pfizer’s RSV therapy after trial termination - Clinical Trials Arena [clinicaltrialsarena.com]
The Pharmacology of Sisunatovir: An In-depth Technical Guide for Researchers
An Orally Bioavailable Respiratory Syncytial Virus (RSV) Fusion Inhibitor
Sisunatovir (formerly RV521) is an orally administered small-molecule inhibitor of the respiratory syncytial virus (RSV) fusion (F) protein, a critical component for viral entry into host cells.[1][2] Developed to combat RSV, a leading cause of severe respiratory illness, sisunatovir has demonstrated potent antiviral activity in preclinical and clinical studies, positioning it as a promising therapeutic candidate.[3][4] This technical guide provides a comprehensive overview of the pharmacology of sisunatovir for researchers, scientists, and drug development professionals.
Mechanism of Action: Inhibition of RSV F Protein-Mediated Fusion
Sisunatovir's mechanism of action centers on its ability to specifically target and bind to the RSV F protein on the viral surface.[2] This binding event prevents the critical conformational changes in the F protein that are necessary for the fusion of the viral envelope with the host cell membrane.[2] By inhibiting this fusion process, sisunatovir effectively blocks viral entry into the host cell, thereby halting the replication cycle at an early stage.[2] This leads to a reduction in viral load and a decrease in the severity of disease symptoms.[2][3]
The binding site of sisunatovir is located within a three-fold symmetric pocket in the central cavity of the metastable prefusion conformation of the RSV F protein.[5] By occupying this pocket, sisunatovir stabilizes the prefusion state and tethers two regions of the F protein that must undergo significant structural rearrangement for membrane fusion to occur.[5]
Signaling Pathway of RSV Fusion and Sisunatovir Intervention
The fusion of the RSV envelope with the host cell membrane is a multi-step process mediated by the F protein. The following diagram illustrates the key conformational changes of the F protein and the point of intervention by sisunatovir.
In Vitro Antiviral Activity
Sisunatovir has demonstrated potent and consistent inhibition of both RSV A and B subtypes in various in vitro assays.
| Parameter | RSV A Strains | RSV B Strains | Reference |
| Mean IC50 | 1.4 nM | 1.0 nM | [2] |
| Mean IC50 (Panel of clinical isolates) | 1.2 nM | 1.2 nM | [4][6] |
IC50 : The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of antiviral compounds. The following sections outline the general protocols for key experiments used in the characterization of sisunatovir.
Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)
This assay determines the concentration of sisunatovir required to inhibit the virus-induced cytopathic effect (CPE) in cell culture.
Workflow:
Detailed Methodology:
-
Cell Preparation: Human epidermoid carcinoma (HEp-2) cells are seeded into 96-well microtiter plates at a density that allows for the formation of a confluent monolayer overnight.
-
Compound Preparation: A stock solution of sisunatovir is serially diluted in cell culture medium to achieve a range of final concentrations.
-
Infection and Treatment: The cell culture medium is removed from the HEp-2 cell monolayers and replaced with the medium containing the various concentrations of sisunatovir. The cells are then infected with a standardized inoculum of an RSV laboratory strain (e.g., A2) or a clinical isolate.
-
Incubation: The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for 4 to 6 days, allowing for the development of viral CPE in the untreated, infected control wells.
-
Assessment of CPE: The extent of CPE is quantified. This can be achieved through microscopic examination and scoring, or more quantitatively using a cell viability assay such as the neutral red uptake assay or an MTT assay.[3]
-
Data Analysis: The concentration of sisunatovir that inhibits the viral CPE by 50% (EC50) is calculated using regression analysis of the dose-response curve.
Cell-Cell Fusion Assay
This assay specifically measures the ability of sisunatovir to inhibit the F protein-mediated fusion of infected cells with neighboring uninfected cells, a process that leads to the formation of syncytia.
Workflow:
Detailed Methodology:
-
Preparation of Effector and Target Cells: Two populations of a suitable cell line (e.g., HEK293T) are prepared.
-
Effector Cells: Transfected with a plasmid expressing the RSV F protein and a component of a reporter system (e.g., T7 RNA polymerase).
-
Target Cells: Transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter recognized by the component in the effector cells (e.g., T7 promoter).[7]
-
-
Co-culture and Treatment: The effector and target cells are mixed and co-cultured in the presence of serial dilutions of sisunatovir.
-
Induction of Fusion: Cell-cell fusion is induced. For RSV, which fuses at a neutral pH, co-culture is typically sufficient.
-
Signal Quantification: After an incubation period to allow for fusion and reporter gene expression, the cells are lysed, and the reporter signal (e.g., luminescence for luciferase) is measured.
-
Data Analysis: The concentration of sisunatovir that inhibits the fusion-dependent reporter signal by 50% (IC50) is determined from the dose-response curve.
Pharmacokinetics
Sisunatovir is an orally bioavailable compound that has been evaluated in Phase I and II clinical trials in both adults and pediatric populations.
Healthy Adult Volunteers
In a Phase 1, randomized, open-label, crossover study in healthy adults, the pharmacokinetics of a single 200 mg oral dose of sisunatovir were assessed.[8]
| Parameter | Capsule Formulation | Tablet Formulation | Reference |
| Cmax (ng/mL) | 64 | 32 | [8] |
| AUC (ng·hr/mL) | Data not explicitly stated, graphical representation available in source | Data not explicitly stated, graphical representation available in source | [8] |
| Tmax (hr) | Not explicitly stated | Not explicitly stated | [8] |
| Half-life (hr) | Not explicitly stated | Not explicitly stated | [8] |
Cmax : Maximum (or peak) serum concentration that a drug achieves. AUC : Area under the curve, representing the total exposure to a drug over time. Tmax : Time at which the Cmax is observed.
Another Phase 1 study in healthy volunteers demonstrated that antiviral plasma levels of sisunatovir, exceeding 3 times the EC90, were rapidly achieved and maintained. The compound also showed an excellent half-life.[9] A separate study investigated the impact of liver impairment on sisunatovir pharmacokinetics and found that exposure was similar in participants with no, mild, or moderate liver impairment, but higher in those with severe liver impairment following a single 200 mg dose.[10]
Pediatric Patients
The REVIRAL1 study, a Phase II trial in hospitalized infants (1 to 36 months) with RSV lower respiratory tract infections, demonstrated a favorable safety and pharmacokinetic exposure profile for sisunatovir.[1] While specific quantitative pharmacokinetic parameters from this study are not publicly available, the data supported the progression to further stages of the clinical trial.[1]
Resistance Profile
The development of antiviral resistance is a key consideration for any new therapeutic. For RSV fusion inhibitors, resistance is often associated with mutations in the F protein.
In a human challenge study where healthy volunteers were infected with RSV and treated with sisunatovir, there was no evidence of the selection of clinically significant resistant viruses.[11][12] Only a small number of viral variants were detected, and these were not associated with clinical resistance.[11] Laboratory-based resistance selection studies have shown that the few sisunatovir-resistant variants generated were less fit and unable to compete with the wild-type virus.[11]
While specific mutations conferring high-level resistance to sisunatovir and their corresponding fold-change in IC50 are not extensively detailed in the public domain, it is known that mutations in the F protein can lead to cross-resistance among different fusion inhibitors. For example, the D489Y mutation has been shown to confer resistance to other fusion inhibitors.[13]
Conclusion
Sisunatovir is a potent, orally bioavailable RSV fusion inhibitor with a well-defined mechanism of action. It has demonstrated significant antiviral activity in vitro and a favorable safety and pharmacokinetic profile in clinical trials involving both adults and children. The low potential for the development of clinically significant resistance further enhances its profile as a promising therapeutic agent for the treatment of RSV infections. Further clinical development will continue to elucidate its efficacy and safety in broader patient populations.
References
- 1. ReViral to continue Phase II paediatric trial of sisunatovir for RSV [clinicaltrialsarena.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Sisunatovir (RV521), an Inhibitor of Respiratory Syncytial Virus Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular mechanism of respiratory syncytial virus fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of sisunatovir (RV521), an inhibitor of respiratory syncytial virus fusion -ORCA [orca.cardiff.ac.uk]
- 7. A Cell-Cell Fusion Assay to Assess Arenavirus Envelope Glycoprotein Membrane-Fusion Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pfizer.com [pfizer.com]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. pfizer.com [pfizer.com]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. A Randomized, Placebo-Controlled, Respiratory Syncytial Virus Human Challenge Study of the Antiviral Efficacy, Safety, and Pharmacokinetics of RV521, an Inhibitor of the RSV-F Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A new mechanism of respiratory syncytial virus entry inhibition by small-molecule to overcome K394R-associated resistance - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Sisunatovir Dosage in Balb/C Mouse Model for RSV Infection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of sisunatovir (formerly RV521), a potent respiratory syncytial virus (RSV) fusion inhibitor, in the Balb/C mouse model. The protocols and data presented are compiled from preclinical research to guide the design and execution of in vivo efficacy studies.
Mechanism of Action
Sisunatovir is an orally bioavailable small molecule that targets the RSV fusion (F) protein.[1][2][3][4] By binding to the F protein, sisunatovir prevents the conformational changes necessary for the fusion of the viral envelope with the host cell membrane, thereby inhibiting viral entry and subsequent replication.[5]
Caption: Mechanism of action of sisunatovir as an RSV fusion inhibitor.
Quantitative Data Summary
While specific dosage information for sisunatovir in Balb/C mice is not available in the public domain, the following table summarizes the typical dosage for a similar class of RSV fusion inhibitor, BMS-433771, which can be used as a reference for dose-ranging studies.
| Compound | Dosage | Route of Administration | Dosing Regimen | Efficacy | Reference |
| BMS-433771 | 50 mg/kg | Oral (gavage) | Single dose 1 hour prior to infection or a 4-day b.i.d. regimen | Significant reduction in RSV lung titers |
Experimental Protocols
This section details the protocols for evaluating the in vivo efficacy of sisunatovir in a Balb/C mouse model of RSV infection.
Animal Model and Husbandry
-
Animal Strain: Female Balb/C mice, 6-8 weeks old.
-
Supplier: Charles River Laboratories or equivalent.
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Housing: House mice in specific pathogen-free (SPF) conditions with ad libitum access to food and water.
-
Ethics: All animal experiments should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
RSV Strain and Propagation
-
RSV Strain: RSV A2 or RSV Long strain are commonly used.
-
Propagation: Propagate the virus in HEp-2 cells.
-
Titer Determination: Determine the viral titer using a plaque assay or a 50% tissue culture infectious dose (TCID50) assay.
In Vivo Efficacy Study: Experimental Workflow
Caption: Experimental workflow for in vivo efficacy testing of sisunatovir.
Dosing and Administration
-
Formulation: Prepare sisunatovir in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose in water).
-
Dosage: Based on preclinical studies of similar compounds, a starting dose range of 10-100 mg/kg can be explored. Dose-ranging studies are essential to determine the optimal effective dose.
-
Administration: Administer the designated dose of sisunatovir or vehicle control to mice via oral gavage.
-
Dosing Schedule: A typical prophylactic regimen involves administering the compound 1 hour before viral inoculation. For a therapeutic regimen, administration can be initiated 24 hours post-infection. Dosing is typically continued once or twice daily for 4-5 days.
RSV Infection of Mice
-
Anesthesia: Anesthetize mice using isoflurane or another suitable anesthetic.
-
Inoculation: Intranasally inoculate each mouse with a specific plaque-forming unit (PFU) of RSV in a volume of 50-100 µL of phosphate-buffered saline (PBS). A typical inoculum is 1 x 10^6 PFU.
Endpoint Analysis
-
Timing: Euthanize mice on day 5 post-infection, which is typically the peak of viral replication.
-
Lung Harvesting: Aseptically harvest the lungs.
-
Viral Load Determination:
-
Plaque Assay: Homogenize a portion of the lung tissue, serially dilute the homogenate, and perform a plaque assay on HEp-2 cell monolayers to quantify infectious virus.
-
Quantitative PCR (qPCR): Extract viral RNA from another portion of the lung tissue and perform RT-qPCR to quantify viral RNA levels.
-
-
Histopathology: Fix a lobe of the lung in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess lung inflammation and pathology.
-
Cytokine Analysis: Homogenize lung tissue or collect bronchoalveolar lavage (BAL) fluid to measure cytokine and chemokine levels using ELISA or multiplex assays.
Data Interpretation
A significant reduction in viral lung titers (both infectious virus and viral RNA) in the sisunatovir-treated groups compared to the vehicle-treated group indicates antiviral efficacy. This should be correlated with improvements in lung histopathology and modulation of the inflammatory response.
Safety and Tolerability
Throughout the study, monitor the mice for clinical signs of illness, including weight loss, ruffled fur, and lethargy. Any adverse effects should be noted. Preclinical toxicology studies have shown sisunatovir to have a favorable safety profile.[6]
Disclaimer: These protocols and notes are intended for guidance and should be adapted to specific experimental needs and institutional guidelines. The lack of publicly available, specific dosage information for sisunatovir in Balb/C mice necessitates careful dose-finding studies.
References
- 1. Discovery of Sisunatovir (RV521), an Inhibitor of Respiratory Syncytial Virus Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Sisunatovir (RV521), an inhibitor of respiratory syncytial virus fusion | Publication | The Pirbright Institute [pirbright.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sisunatovir - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Pfizer to Acquire ReViral and Its Respiratory Syncytial Virus Therapeutic Candidates | Pfizer [pfizer.com]
- 6. ReViral to continue Phase II paediatric trial of sisunatovir for RSV [clinicaltrialsarena.com]
Application Notes and Protocols for the Oral Administration of Sisunatovir in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of sisunatovir (formerly RV521), a potent, orally bioavailable inhibitor of the respiratory syncytial virus (RSV) F protein. The information compiled from various animal studies is intended to guide researchers in designing and executing further preclinical assessments.
Mechanism of Action
Sisunatovir is a small molecule inhibitor that specifically targets the RSV fusion (F) protein. The F protein is a viral surface glycoprotein essential for the fusion of the viral envelope with the host cell membrane, a critical step for viral entry. By binding to the F protein, sisunatovir prevents the conformational changes necessary for this fusion process, thereby blocking viral entry into the host cell. This inhibition of viral entry halts the replication of RSV at an early stage, leading to a reduction in viral load and the severity of the disease.
Signaling Pathway of Sisunatovir's RSV Fusion Inhibition
Application Notes and Protocols for Sisunatovir Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sisunatovir hydrochloride (also known as RV521) is a potent, orally bioavailable small molecule inhibitor of the respiratory syncytial virus (RSV) fusion (F) protein.[1][2][3] By targeting the RSV-F protein, sisunatovir prevents the fusion of the virus with the host cell membrane, a critical step for viral entry and replication.[1][3] This mechanism effectively halts the RSV infection at an early stage.[1] Preclinical and clinical studies have demonstrated its efficacy in reducing viral load and the severity of RSV-associated symptoms.[1][4]
These application notes provide detailed protocols for the preparation of this compound stock solutions for in vitro and in vivo research applications, as well as a general protocol for assessing its antiviral activity using a plaque reduction assay.
Data Presentation
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | 1'-[[5-(aminomethyl)-1-(4,4,4-trifluorobutyl)benzimidazol-2-yl]methyl]-6'-fluorospiro[cyclopropane-1,3'-indole]-2'-one hydrochloride |
| Molecular Formula | C23H22F4N4O · HCl |
| Molecular Weight | 482.91 g/mol |
| CAS Number | 1903763-83-6 |
| Appearance | Solid powder |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | ≥ 24 mg/mL (49.69 mM) | Use fresh, moisture-free DMSO. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.18 mM) | Clear solution. Suitable for in vivo studies. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.18 mM) | Clear solution. Suitable for in vivo studies. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.18 mM) | Clear solution. Suitable for in vivo studies. |
| Water | Insoluble | |
| Ethanol | Insoluble |
Table 3: Recommended Storage Conditions
| Form | Storage Temperature | Shelf Life |
| Solid Powder | -20°C | 3 years |
| Stock Solution in Solvent | -80°C | 1 year |
| -20°C | 1 month |
To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into smaller volumes.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. For example, for 1 mL of a 10 mM solution, the required mass is: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 482.91 g/mol * (1000 mg / 1 g) = 4.8291 mg
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube.
-
Dissolve the compound: Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Sterilization (Optional): If required for your specific application, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C as recommended in Table 3.
Protocol 2: Preparation of this compound Formulation for In Vivo Use
This protocol provides an example of preparing a formulation suitable for oral administration in animal models, based on a common vehicle.[5]
Materials:
-
This compound stock solution in DMSO (e.g., 25 mg/mL)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in sterile water)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Prepare the vehicle components: The final formulation will consist of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Dispense DMSO stock: In a sterile tube, add the required volume of the this compound DMSO stock solution. For example, to prepare 1 mL of a 2.5 mg/mL final solution, add 100 µL of a 25 mg/mL DMSO stock.
-
Add PEG300: Add 400 µL of PEG300 to the tube and mix thoroughly by vortexing.
-
Add Tween-80: Add 50 µL of Tween-80 and vortex until the solution is homogeneous.
-
Add Saline: Add 450 µL of saline to bring the total volume to 1 mL. Vortex again to ensure complete mixing. The final solution should be clear.
-
Administration: The prepared formulation should be used immediately or stored appropriately for a short period, as stability in this formulation may be limited.
Protocol 3: In Vitro Antiviral Activity Assessment - Plaque Reduction Assay
This is a general protocol to determine the inhibitory effect of this compound on RSV replication in cell culture.
Materials:
-
HEp-2 or Vero cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
RSV stock of a known titer
-
This compound stock solution
-
Methylcellulose overlay medium
-
Crystal violet staining solution
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed HEp-2 or Vero cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C in a 5% CO2 incubator.
-
Compound Dilution: Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations for the assay.
-
Infection: When the cells are confluent, remove the growth medium. Infect the cells with RSV at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Compound Addition: Immediately after adding the virus, add the prepared dilutions of this compound to the respective wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).
-
Incubation: Incubate the plates for a period that allows for plaque formation (typically 3-5 days) at 37°C in a 5% CO2 incubator.
-
Overlay: After the initial incubation, remove the inoculum and overlay the cells with a medium containing methylcellulose to restrict virus spread and allow for the formation of distinct plaques.
-
Plaque Visualization: After the incubation period, fix the cells (e.g., with 4% paraformaldehyde) and stain with crystal violet.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus-only control. The 50% inhibitory concentration (IC50) can be determined by plotting the percentage of plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Workflow for preparing this compound stock solution.
Caption: Mechanism of action of this compound.
References
- 1. Discovery of Sisunatovir (RV521), an inhibitor of respiratory syncytial virus fusion | Publication | The Pirbright Institute [pirbright.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. What is Sisunatovir used for? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Research of Sisunatovir
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation and in vivo evaluation of sisunatovir (formerly RV521), a potent, orally bioavailable inhibitor of the respiratory syncytial virus (RSV) F protein. The protocols outlined below are intended for preclinical research in a laboratory setting.
Overview of Sisunatovir
Sisunatovir is an investigational antiviral compound that targets the RSV fusion (F) protein, a critical component for viral entry into host cells.[1][2] By inhibiting the F protein, sisunatovir prevents the fusion of the viral envelope with the host cell membrane, thereby halting the infection at an early stage.[1][3] Preclinical studies have demonstrated its efficacy in reducing viral replication in animal models, and it has undergone evaluation in human clinical trials.[4][5]
Data Presentation
The following tables summarize key quantitative data from preclinical and clinical studies of sisunatovir.
Table 1: In Vivo Efficacy of Sisunatovir in BALB/c Mouse Model of RSV Infection
| Dosage (mg/kg, oral) | Route of Administration | Animal Model | Efficacy Endpoint | Result | Reference |
| 1 | Oral | BALB/c mice | Lung viral titer reduction | 0.7 log10 reduction | [6] |
| 10 | Oral | BALB/c mice | Lung viral titer reduction | 1.1 log10 reduction | [6] |
| 50 | Oral | BALB/c mice | Lung viral titer reduction | 1.6 log10 reduction | [6] |
Table 2: Pharmacokinetic Parameters of Sisunatovir in Preclinical Species
| Parameter | Species | Value | Route of Administration | Reference |
| Oral Bioavailability | Preclinical species | 42% to >100% | Oral | [1][2][4] |
| Cmax (capsule) | Healthy Adults (200 mg dose) | 64 ng/mL | Oral | [7] |
| Cmax (tablet) | Healthy Adults (200 mg dose) | 32 ng/mL | Oral | [7] |
Experimental Protocols
The following are detailed methodologies for the preparation of sisunatovir for oral administration in in vivo research and a general protocol for evaluating its efficacy in an RSV-infected BALB/c mouse model.
Preparation of Sisunatovir Formulation for Oral Gavage in Mice
This protocol describes the preparation of a sisunatovir suspension suitable for oral gavage in mice. As sisunatovir is a benzimidazole derivative with low aqueous solubility, a suspension formulation is often necessary for preclinical oral dosing. A common vehicle for such compounds is a mixture including a suspending agent like methylcellulose or carboxymethylcellulose (CMC) and a wetting agent like Tween 80.
Materials:
-
Sisunatovir powder
-
0.5% (w/v) Methylcellulose (or Sodium Carboxymethylcellulose) in sterile water
-
0.1% (v/v) Tween 80 (Polysorbate 80)
-
Sterile, purified water
-
Sterile mortar and pestle or homogenizer
-
Calibrated micropipettes
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required amount of sisunatovir: Determine the total volume of dosing solution needed based on the number of animals, their average weight, and the desired dose volume (typically 10 mL/kg for mice). Calculate the total mass of sisunatovir required for the desired concentration.
-
Weigh the sisunatovir: Accurately weigh the calculated amount of sisunatovir powder using an analytical balance.
-
Prepare the vehicle: Prepare a sterile solution of 0.5% methylcellulose (or CMC) and 0.1% Tween 80 in purified water.
-
Create a paste: Transfer the weighed sisunatovir powder to a sterile mortar. Add a small volume of the vehicle to the powder and triturate with the pestle to form a smooth, uniform paste. This step is crucial for preventing clumping and ensuring a homogenous suspension.
-
Dilute the paste: Gradually add the remaining vehicle to the mortar while continuously triturating to form a suspension.
-
Homogenize the suspension: Transfer the suspension to a sterile conical tube. Vortex the suspension vigorously for 2-3 minutes to ensure homogeneity. If available, a homogenizer can be used for a more uniform suspension.
-
Storage and Handling: Store the suspension at 4°C and protect it from light. It is recommended to prepare the formulation fresh on the day of the experiment. Before each administration, vortex the suspension thoroughly to ensure a uniform dose.
In Vivo Efficacy Evaluation in a BALB/c Mouse Model of RSV Infection
This protocol outlines the general steps for assessing the antiviral efficacy of sisunatovir in BALB/c mice, a commonly used model for RSV infection.[8]
Materials:
-
BALB/c mice (6-8 weeks old)
-
Respiratory Syncytial Virus (RSV) A2 strain
-
Sisunatovir formulation (prepared as in section 3.1)
-
Vehicle control (formulation without sisunatovir)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Oral gavage needles (20-22 gauge, 1.5 inches with a rounded tip)
-
HEp-2 cells for viral plaque assay
-
Cell culture media and reagents
-
Tissue homogenizer
-
Sterile phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
Experimental Workflow:
Caption: Experimental workflow for in vivo efficacy testing.
Procedure:
-
Acclimatization: Acclimatize male or female BALB/c mice (6-8 weeks old) to the facility for at least 7 days prior to the experiment.
-
RSV Infection (Day 0):
-
Anesthetize the mice using a suitable anesthetic.
-
Inoculate the mice intranasally with a predetermined dose of RSV A2 strain (e.g., 1 x 10^6 plaque-forming units [PFU] in 50 µL of sterile PBS).
-
-
Treatment:
-
Randomly assign the infected mice to treatment and control groups.
-
Administer the prepared sisunatovir formulation or the vehicle control orally via gavage. The dosing regimen can vary (e.g., once or twice daily) and should be initiated at a specified time relative to infection (e.g., 1 hour post-infection).
-
-
Monitoring:
-
Monitor the mice daily for changes in body weight and clinical signs of illness (e.g., ruffled fur, lethargy).
-
-
Endpoint Analysis (e.g., Day 4 post-infection):
-
Euthanize the mice at a predetermined time point (e.g., day 4 or 5 post-infection, when viral replication is typically maximal).
-
Aseptically harvest the lungs.
-
Homogenize the lung tissue in a known volume of sterile PBS or cell culture medium.
-
Clarify the homogenate by centrifugation.
-
Determine the viral titer in the lung homogenates using a standard plaque assay on HEp-2 cells.
-
Signaling Pathway and Mechanism of Action
Sisunatovir's mechanism of action is to inhibit the fusion of the RSV viral envelope with the host cell membrane. This process is mediated by the viral F protein.
Caption: Sisunatovir inhibits RSV entry by blocking F protein fusion.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. The Fusion Protein of Respiratory Syncytial Virus Triggers p53-Dependent Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mouse Models of Viral Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Respiratory Syncytial Virus Infection in Mice and Detection of Viral Genomes in the Lung Using RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
Application Notes and Protocols for Studying RSV A and B Strains with Sisunatovir
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing sisunatovir (formerly RV521), a potent and orally bioavailable inhibitor of the respiratory syncytial virus (RSV) fusion (F) protein, for the study of both RSV A and B strains. Sisunatovir has demonstrated significant antiviral activity in preclinical and clinical settings, making it a valuable tool for research and development.[1][2][3][4][5]
Introduction to Sisunatovir
Sisunatovir is a small molecule inhibitor that specifically targets the RSV-F protein, a critical component for viral entry into host cells.[6] By binding to the F protein, sisunatovir prevents the conformational changes necessary for the fusion of the viral and host cell membranes, thereby halting the infection at an early stage.[6] This mechanism of action is effective against both RSV A and B subtypes.[3][4][5]
Key Applications
-
In Vitro Antiviral Activity Assessment: Determining the potency of sisunatovir against various laboratory and clinical isolates of RSV A and B strains.
-
Mechanism of Action Studies: Investigating the specific molecular interactions between sisunatovir and the RSV F protein.
-
Resistance Studies: Selecting for and characterizing RSV mutants with reduced susceptibility to sisunatovir to understand potential resistance mechanisms.
-
Preclinical Efficacy Evaluation: Assessing the therapeutic potential of sisunatovir in animal models of RSV infection.
Data Presentation
In Vitro Efficacy of Sisunatovir Against RSV A and B Strains
The following table summarizes the in vitro inhibitory activity of sisunatovir against a panel of RSV A and B strains. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of sisunatovir required to inhibit 50% of the viral activity in cell culture assays.
| RSV Subtype | Strain/Isolate Panel | Mean IC50 (nM) | IC50 Range (nM) |
| RSV A | Laboratory strains and clinical isolates (n=20) | 1.4 | 0.3 - 10.4 |
| RSV B | Laboratory strains and clinical isolates (n=16) | 1.0 | 0.1 - 2.1 |
| Overall | Combined panel of RSV A and B strains | 1.2 | Not Reported |
Data compiled from Cockerill et al., 2021.[3][4][5]
Clinical Efficacy of Sisunatovir in a Human Challenge Study (RSV A Strain)
A phase 2a human challenge study was conducted with healthy adult volunteers experimentally infected with the RSV A Memphis-37b strain. The study demonstrated a significant reduction in both viral load and clinical symptoms in subjects treated with sisunatovir compared to placebo.[7]
| Treatment Group | Mean AUC Viral Load (log10 PFUe/mL·h) | P-value vs. Placebo | Mean AUC Total Symptom Score | P-value vs. Placebo |
| Sisunatovir (350 mg) | 185.26 | 0.002 | 78.42% reduction | 0.002 |
| Sisunatovir (200 mg) | 224.35 | 0.007 | 70.84% reduction | 0.009 |
| Placebo | 501.39 | - | - | - |
AUC: Area Under the Curve; PFUe: Plaque-Forming Unit equivalents.[7]
Experimental Protocols
RSV Plaque Reduction Neutralization Assay (PRNA)
This protocol is used to determine the concentration of sisunatovir that inhibits the formation of RSV plaques in cell culture by 50% (IC50).
Materials:
-
HEp-2 or Vero cells
-
RSV A and B strains of interest
-
Sisunatovir stock solution (in DMSO)
-
Cell culture medium (e.g., DMEM supplemented with 2% FBS)
-
Methylcellulose overlay medium
-
Crystal violet staining solution or an antibody for immunostaining
Procedure:
-
Cell Plating: Seed HEp-2 or Vero cells in 24-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Dilution: Prepare serial dilutions of sisunatovir in cell culture medium. Include a vehicle control (DMSO) and a no-virus control.
-
Virus Preparation: Dilute the RSV stock to a concentration that will produce 25-35 plaques per well.
-
Neutralization: Mix equal volumes of the diluted virus with each sisunatovir dilution and incubate for 1 hour at 37°C.
-
Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures in duplicate. Adsorb for 1 hour at 37°C.
-
Overlay: Gently remove the inoculum and overlay the cells with methylcellulose medium.
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 3-5 days, or until plaques are visible.
-
Plaque Visualization:
-
Crystal Violet Staining: Fix the cells with 10% formalin and stain with 0.5% crystal violet.
-
Immunostaining: Fix the cells and use an RSV-specific primary antibody followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP) for visualization.[1]
-
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque inhibition for each sisunatovir concentration relative to the virus control. Determine the IC50 value by plotting the percent inhibition against the log of the sisunatovir concentration and fitting the data to a dose-response curve.
RSV F-Mediated Cell-Cell Fusion Assay
This assay quantifies the ability of sisunatovir to inhibit the fusion of cells expressing the RSV F protein with neighboring cells, a key step in syncytia formation.
Materials:
-
293T cells
-
Expression plasmid for RSV F protein (e.g., from RSV A2 strain)
-
Reporter plasmid (e.g., luciferase under the control of a T7 promoter)
-
Transfection reagent
-
Sisunatovir stock solution
-
Cell lysis buffer and luciferase substrate
Procedure:
-
Co-transfection: Co-transfect 293T "effector" cells with the RSV F expression plasmid and a plasmid encoding T7 RNA polymerase. In a separate plate, transfect "target" cells with a reporter plasmid containing a luciferase gene under the control of a T7 promoter.[3]
-
Compound Treatment: After 24 hours, treat the co-transfected effector cells with serial dilutions of sisunatovir.
-
Co-culture: Overlay the treated effector cells onto the target cells.
-
Incubation: Incubate the co-culture for 12-24 hours to allow for cell fusion.
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of fusion inhibition for each sisunatovir concentration relative to the vehicle control. Determine the IC50 value as described for the PRNA.
In Vitro Resistance Selection
This protocol describes a method for generating and characterizing RSV mutants with reduced susceptibility to sisunatovir.
Materials:
-
HEp-2 cells
-
Wild-type RSV A or B strain
-
Sisunatovir
-
Cell culture medium
Procedure:
-
Initial Selection: Infect HEp-2 cells with the wild-type RSV strain in the presence of sisunatovir at a concentration equal to the IC50.
-
Serial Passage: Harvest the virus from the supernatant when cytopathic effect (CPE) is observed and use it to infect fresh HEp-2 cells with increasing concentrations of sisunatovir.
-
Monitoring: Continue the serial passage for multiple rounds, gradually increasing the sisunatovir concentration.
-
Isolation of Resistant Virus: Once a virus population that can replicate in the presence of high concentrations of sisunatovir is established, plaque-purify individual viral clones.
-
Characterization:
-
Phenotypic Analysis: Determine the IC50 of sisunatovir against the resistant clones using the PRNA to quantify the fold-change in resistance.
-
Genotypic Analysis: Extract viral RNA from the resistant clones and sequence the F gene to identify mutations responsible for the resistance phenotype.
-
Visualizations
Signaling Pathway of RSV Fusion and Inhibition by Sisunatovir
References
- 1. A neutralization assay for respiratory syncytial virus using a quantitative PCR-based endpoint assessment | springermedizin.de [springermedizin.de]
- 2. Respiratory Syncytial Virus Fusion Activity Syncytia Assay | Springer Nature Experiments [experiments.springernature.com]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. Discovery of Sisunatovir (RV521), an Inhibitor of Respiratory Syncytial Virus Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of RSV Infectious Particles by Plaque Assay and Immunostaining Assay | Springer Nature Experiments [experiments.springernature.com]
- 7. A Randomized, Placebo-Controlled, Respiratory Syncytial Virus Human Challenge Study of the Antiviral Efficacy, Safety, and Pharmacokinetics of RV521, an Inhibitor of the RSV-F Protein - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Design for Sisunatovir Efficacy Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sisunatovir (formerly RV521) is an orally bioavailable small molecule that potently inhibits the fusion of the respiratory syncytial virus (RSV) with host cells.[1][2][3] By targeting the RSV fusion (F) protein, sisunatovir prevents the conformational changes necessary for membrane fusion, thereby blocking viral entry and subsequent replication.[1] This document provides detailed application notes and protocols for the preclinical evaluation of sisunatovir's efficacy, including in vitro and in vivo experimental designs. These guidelines are intended to assist researchers in the standardized assessment of sisunatovir and other RSV fusion inhibitors.
Mechanism of Action: Inhibition of RSV F Protein-Mediated Fusion
Respiratory Syncytial Virus (RSV) infection is initiated by the fusion of the viral envelope with the host cell membrane, a process mediated by the viral F protein.[1][4] The F protein, a class I fusion protein, undergoes a significant conformational change from a metastable prefusion state to a stable postfusion state, which drives the merger of the two membranes.[4] Sisunatovir specifically binds to the RSV-F protein, stabilizing it in its prefusion conformation and preventing the necessary structural rearrangements for membrane fusion.[1] This action effectively halts the virus at the entry stage, preventing the release of the viral genome into the cytoplasm and inhibiting the initiation of infection.[3]
Signaling Pathway of RSV Entry and Inhibition by Sisunatovir```dot
Caption: Workflow for in vitro evaluation of sisunatovir.
In Vivo Efficacy Studies
Animal models are essential for evaluating the in vivo efficacy, pharmacokinetics, and safety profile of sisunatovir. The BALB/c mouse and cotton rat are the most commonly used models for RSV infection. [5][6][7]
Key In Vivo Models:
-
BALB/c Mouse Model: A well-established model for studying RSV immunopathology and antiviral efficacy. [6][8]* Cotton Rat Model: Highly permissive to human RSV replication and considered a gold standard for preclinical evaluation of RSV therapeutics. [5][7][9]
Data Presentation: In Vivo Efficacy of Sisunatovir in BALB/c Mice
| Dosing Regimen | Route of Administration | Dose (mg/kg/day) | Duration of Treatment | Primary Endpoint | Result (vs. Vehicle Control) | Reference |
| Prophylactic | Oral | 1 | 5 days | Lung Viral Titer (log10 PFU/g) | 0.7 log10 reduction | [10] |
| Prophylactic | Oral | 10 | 5 days | Lung Viral Titer (log10 PFU/g) | 1.1 log10 reduction | [10] |
| Prophylactic | Oral | 50 | 5 days | Lung Viral Titer (log10 PFU/g) | 1.6 log10 reduction | [10] |
| Therapeutic | Oral | TBD | 5 days | Lung Viral Titer (log10 PFU/g) | TBD | N/A |
Experimental Protocols: In Vivo Models
BALB/c Mouse Model of RSV Infection
Materials:
-
6-8 week old female BALB/c mice
-
RSV A2 strain (e.g., 1 x 10^6 PFU per mouse)
-
Sisunatovir formulated for oral gavage
-
Anesthesia (e.g., isoflurane)
-
PBS and tissue homogenization equipment
Protocol:
Prophylactic Dosing:
-
Acclimatization: Acclimatize mice for at least 3 days.
-
Treatment Initiation: Begin oral administration of sisunatovir or vehicle control once daily, starting 24 hours before infection.
-
Infection: Lightly anesthetize mice and inoculate intranasally with RSV in a small volume (e.g., 50 µL).
-
Continued Treatment: Continue daily dosing for 4 days post-infection.
-
Endpoint Analysis: On day 5 post-infection, euthanize the mice.
-
Harvest lungs for viral load determination by plaque assay or RT-qPCR.
-
Harvest nasal turbinates for viral load analysis.
-
Collect lung tissue for histopathological analysis to assess inflammation and tissue damage.
-
Therapeutic Dosing:
-
Infection: Infect mice with RSV as described above.
-
Treatment Initiation: Begin oral administration of sisunatovir or vehicle control at a specified time post-infection (e.g., 24 or 48 hours).
-
Endpoint Analysis: Conduct endpoint analysis on day 5 post-infection as described for the prophylactic regimen.
In Vivo Experimental Workflow
Caption: Workflow for in vivo evaluation of sisunatovir.
Conclusion
The protocols and application notes provided herein offer a comprehensive framework for the preclinical evaluation of sisunatovir's efficacy against RSV. Consistent application of these standardized methods will facilitate the generation of robust and comparable data, which is crucial for the continued development of sisunatovir and other novel antiviral agents targeting RSV. The potent in vitro activity and demonstrated in vivo efficacy underscore the potential of sisunatovir as a therapeutic option for RSV infections.
References
- 1. journals.asm.org [journals.asm.org]
- 2. The Transmembrane Domain of the Respiratory Syncytial Virus F Protein Is an Orientation-Independent Apical Plasma Membrane Sorting Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Respiratory syncytial virus F protein - Wikipedia [en.wikipedia.org]
- 5. aragen.com [aragen.com]
- 6. Mouse Models of Respiratory Syncytial Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Cotton Rat Model of Respiratory Viral Infections Pathogenesis and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pathogenesis of Respiratory Syncytial Virus Infection in BALB/c Mice Differs Between Intratracheal and Intranasal Inoculation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. noblelifesci.com [noblelifesci.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
sisunatovir stability and storage conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the stability and storage of sisunatovir, along with troubleshooting guides and frequently asked questions to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for sisunatovir?
A1: Proper storage of sisunatovir is crucial to maintain its stability and efficacy. Recommendations for both solid and solution forms are provided below.
Q2: How long is a stock solution of sisunatovir stable?
A2: The stability of a sisunatovir stock solution is dependent on the storage temperature. When prepared in DMSO, a stock solution is stable for up to 6 months when stored at -80°C and for up to 1 month when stored at -20°C.[1] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Q3: What is the shelf life of sisunatovir in its solid form?
A3: When stored as a solid powder, sisunatovir is stable for 3 years at -20°C and for 2 years at 4°C.[1]
Q4: How should I prepare a stock solution of sisunatovir?
A4: Sisunatovir can be dissolved in DMSO.[1][2] To aid dissolution, techniques such as ultrasonic treatment and warming the solution to 60°C can be employed.[1] It is important to use newly opened, anhydrous DMSO as the presence of water can significantly impact solubility.[1] For in vivo experiments, it is best practice to prepare fresh working solutions on the day of use.
Q5: What should I do if I observe precipitation in my sisunatovir solution?
A5: If precipitation or phase separation occurs during the preparation of a solution, gentle heating and/or sonication can be used to help redissolve the compound.[1] Ensure the solution is clear before use.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly low or inconsistent assay results | Degradation of sisunatovir due to improper storage. | Verify that the compound has been stored according to the recommended conditions (see table below). If in doubt, use a fresh vial of the compound. |
| Repeated freeze-thaw cycles of the stock solution. | Prepare single-use aliquots of the stock solution to minimize freeze-thaw cycles. | |
| Difficulty dissolving sisunatovir | Use of old or hydrated DMSO. | Use a fresh, unopened bottle of anhydrous DMSO for preparing solutions.[1] |
| Insufficient mixing. | Employ ultrasonic treatment or gentle warming (up to 60°C) to aid dissolution.[1] | |
| Precipitation in working solution | Exceeding the solubility limit in the chosen solvent system. | Review the formulation protocols. Several solvent systems have been reported to achieve a clear solution at ≥ 2.5 mg/mL, including combinations of DMSO, PEG300, Tween-80, Saline, SBE-β-CD, and Corn Oil.[1] |
| Temperature fluctuations. | Ensure the working solution is maintained at a stable temperature, especially if it is close to its saturation point. |
Quantitative Stability Data
Table 1: Storage Conditions and Stability of Sisunatovir
| Form | Storage Temperature | Shelf Life | Source |
| Solid (Powder) | -20°C | 3 years | [1] |
| 4°C | 2 years | [1] | |
| In DMSO | -80°C | 6 months | [1] |
| -20°C | 1 month | [1] |
Experimental Protocols
Protocol for Preparing a Sisunatovir Stock Solution (10 mM in DMSO)
Materials:
-
Sisunatovir (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Procedure:
-
Equilibrate the sisunatovir vial to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of sisunatovir powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. The molecular weight of sisunatovir is 446.44 g/mol .[3]
-
Vortex the solution thoroughly until the solid is completely dissolved.
-
If dissolution is slow, sonicate the tube for 5-10 minutes or warm it in a water bath at a temperature not exceeding 60°C until a clear solution is obtained.[1]
-
Once fully dissolved, aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
Protocol for Stability Assessment by HPLC (General Method)
This protocol outlines a general approach for assessing the stability of sisunatovir using High-Performance Liquid Chromatography (HPLC). This method should be validated for specificity, linearity, accuracy, and precision for sisunatovir.
Materials:
-
Sisunatovir stock solution
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers (e.g., phosphate, acetate)
-
Forced degradation reagents (e.g., HCl, NaOH, H₂O₂)
-
HPLC system with a UV detector
-
C18 analytical column
Procedure:
-
Preparation of Standards: Prepare a series of calibration standards of sisunatovir in the mobile phase.
-
Forced Degradation Study (Stress Testing):
-
Acid Hydrolysis: Incubate a solution of sisunatovir with 0.1 N HCl at a controlled temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Incubate a solution of sisunatovir with 0.1 N NaOH at a controlled temperature for a defined period.
-
Oxidative Degradation: Treat a solution of sisunatovir with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose a solid sample or solution of sisunatovir to elevated temperatures (e.g., 80°C).
-
Photostability: Expose a solution of sisunatovir to UV light according to ICH Q1B guidelines.
-
-
HPLC Analysis:
-
Set up the HPLC system with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid).
-
Equilibrate the C18 column.
-
Inject the standards, control samples (unstressed sisunatovir), and stressed samples.
-
Monitor the elution profile using a UV detector at a wavelength where sisunatovir has maximum absorbance.
-
-
Data Analysis:
-
Determine the retention time of the intact sisunatovir peak from the control sample.
-
In the chromatograms of the stressed samples, identify the peak for intact sisunatovir and any new peaks corresponding to degradation products.
-
Calculate the percentage of sisunatovir remaining and the percentage of each degradation product formed.
-
Visualizations
References
Sisunatovir Drug-Drug Interaction Studies: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance on conducting and interpreting drug-drug interaction (DDI) studies for sisunatovir, an investigational antiviral agent targeting the respiratory syncytial virus (RSV) fusion (F) protein. The following frequently asked questions (FAQs), troubleshooting guides, and experimental protocols are designed to address specific challenges researchers may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the known potential for sisunatovir to be involved in drug-drug interactions?
A clinical study (NCT03782662) has been conducted to evaluate the drug-drug interaction potential of sisunatovir with probes for key metabolic pathways and transporters.[1][2][3] This study investigated the effects of a strong CYP3A4 inhibitor (itraconazole), a strong CYP3A4 inducer (rifampicin), and a P-glycoprotein (P-gp) inhibitor (verapamil) on the pharmacokinetics of sisunatovir.[1][2][3] Additionally, the study assessed the effect of sisunatovir on the pharmacokinetics of a sensitive CYP3A4 substrate (midazolam).[1][2] While the detailed quantitative results of this study are not yet publicly available, its design suggests that the primary focus for DDI evaluation is on the CYP3A4 metabolic pathway and P-gp transport.
Q2: My in vitro experiment suggests sisunatovir may be a substrate of CYP3A4. How can I confirm this in a clinical setting?
To confirm if sisunatovir is a clinically relevant substrate of CYP3A4, a drug-drug interaction study with a strong CYP3A4 inhibitor and a strong CYP3A4 inducer is recommended. The design of the NCT03782662 trial serves as a robust template.[1][2][3] Co-administration with a strong inhibitor like itraconazole would be expected to increase sisunatovir's plasma concentrations (AUC and Cmax), while a strong inducer like rifampicin would be expected to decrease its exposure.
Q3: We are planning a clinical trial with sisunatovir. What co-medications should be closely monitored or avoided?
Given the focus of the formal DDI studies on CYP3A4, caution should be exercised when co-administering sisunatovir with drugs that are sensitive CYP3A4 substrates, or strong inhibitors or inducers of CYP3A4, until clinical data becomes available. It is also prudent to consider potential interactions with P-gp substrates and inhibitors.
Q4: Where can I find detailed protocols for in vitro ADME and DDI assays for sisunatovir?
Specific, detailed protocols for sisunatovir are not publicly available. However, the supplementary information of the primary publication on the discovery of sisunatovir by Cockerill et al. in the Journal of Medicinal Chemistry may contain detailed experimental procedures for in vitro ADME assays.[4][5] For general guidance, standardized protocols for cytochrome P450 and UGT inhibition and induction assays are provided in the "Experimental Protocols" section of this document.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in in vitro CYP450 inhibition results. | - Instability of sisunatovir in the incubation medium.- Non-specific binding to labware.- Issues with the microsomal preparation or recombinant enzyme activity. | - Assess the stability of sisunatovir in the assay buffer.- Use low-binding plates and tubes.- Include positive controls with known inhibitors to validate enzyme activity. |
| Inconsistent pharmacokinetic data in animal DDI studies. | - Differences in animal strains, age, or health status.- Variability in drug formulation and administration.- Pre-analytical sample handling errors. | - Ensure consistency in animal models.- Standardize formulation and administration procedures.- Implement and strictly follow a robust sample collection, processing, and storage protocol. |
| Unexpected clinical adverse events when sisunatovir is co-administered with other drugs. | - A previously unknown drug-drug interaction.- Pharmacodynamic interaction.- Patient-specific factors (e.g., pharmacogenomics). | - Thoroughly review all co-medications for potential interactions.- Conduct a detailed analysis of the adverse event profile.- Consider therapeutic drug monitoring for sisunatovir and the co-administered drug if assays are available. |
Quantitative Data Summary
As of November 2025, the quantitative results from the formal clinical drug-drug interaction study (NCT03782662) for sisunatovir have not been publicly released. The tables below are provided as templates to guide researchers in presenting their own data from similar studies.
Table 1: Effect of Strong CYP3A4 Inhibitor (Itraconazole) on the Pharmacokinetics of Sisunatovir (Template)
| Pharmacokinetic Parameter | Sisunatovir Alone (Geometric Mean) | Sisunatovir + Itraconazole (Geometric Mean) | Geometric Mean Ratio (90% CI) |
| AUC0-inf (ng*h/mL) | Data Not Available | Data Not Available | Data Not Available |
| Cmax (ng/mL) | Data Not Available | Data Not Available | Data Not Available |
| t1/2 (h) | Data Not Available | Data Not Available | Data Not Available |
Table 2: Effect of Strong CYP3A4 Inducer (Rifampicin) on the Pharmacokinetics of Sisunatovir (Template)
| Pharmacokinetic Parameter | Sisunatovir Alone (Geometric Mean) | Sisunatovir + Rifampicin (Geometric Mean) | Geometric Mean Ratio (90% CI) |
| AUC0-inf (ng*h/mL) | Data Not Available | Data Not Available | Data Not Available |
| Cmax (ng/mL) | Data Not Available | Data Not Available | Data Not Available |
| t1/2 (h) | Data Not Available | Data Not Available | Data Not Available |
Table 3: Effect of Sisunatovir on the Pharmacokinetics of a CYP3A4 Substrate (Midazolam) (Template)
| Pharmacokinetic Parameter | Midazolam Alone (Geometric Mean) | Midazolam + Sisunatovir (Geometric Mean) | Geometric Mean Ratio (90% CI) |
| AUC0-inf (ng*h/mL) | Data Not Available | Data Not Available | Data Not Available |
| Cmax (ng/mL) | Data Not Available | Data Not Available | Data Not Available |
| t1/2 (h) | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
The following are generalized protocols for key in vitro and in vivo drug-drug interaction studies. These should be adapted and optimized for the specific properties of sisunatovir.
In Vitro Cytochrome P450 Inhibition Assay (Reversible Inhibition)
1. Objective: To determine the potential of sisunatovir to inhibit the activity of major human cytochrome P450 enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).
2. Materials:
- Human liver microsomes (pooled) or recombinant human CYP enzymes.
- Sisunatovir.
- CYP-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, midazolam for CYP3A4).
- NADPH regenerating system.
- Positive control inhibitors for each CYP isoform.
- Incubation buffer (e.g., potassium phosphate buffer, pH 7.4).
- LC-MS/MS system for metabolite quantification.
3. Method:
- Prepare a stock solution of sisunatovir and serial dilutions to achieve the desired final concentrations.
- In a 96-well plate, pre-incubate human liver microsomes or recombinant CYP enzymes with sisunatovir or positive control inhibitor at 37°C for 10 minutes.
- Initiate the reaction by adding the CYP-specific probe substrate and the NADPH regenerating system.
- Incubate at 37°C for a predetermined time within the linear range of metabolite formation.
- Terminate the reaction by adding a stop solution (e.g., ice-cold acetonitrile).
- Centrifuge the samples to precipitate proteins.
- Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.
- Calculate the percent inhibition at each sisunatovir concentration and determine the IC50 value by non-linear regression analysis.
Clinical Drug-Drug Interaction Study Protocol (Based on NCT03782662 Design)
1. Objective: To evaluate the effect of a strong CYP3A4 inhibitor (itraconazole) and a strong CYP3A4 inducer (rifampicin) on the pharmacokinetics of sisunatovir, and the effect of sisunatovir on the pharmacokinetics of a sensitive CYP3A4 substrate (midazolam) in healthy volunteers.
2. Study Design: An open-label, sequential study.
3. Study Population: Healthy adult male and female volunteers.
4. Study Periods:
- Period 1 (Baseline): Administer a single oral dose of sisunatovir and collect blood samples for pharmacokinetic analysis over a specified time course (e.g., 0-72 hours).
- Period 2 (Inhibitor): Administer a strong CYP3A4 inhibitor (e.g., itraconazole 200 mg once daily) for several days to achieve steady-state. On a specified day, co-administer a single oral dose of sisunatovir with the inhibitor. Collect blood samples for pharmacokinetic analysis of sisunatovir.
- Washout Period.
- Period 3 (Inducer): Administer a strong CYP3A4 inducer (e.g., rifampicin 600 mg once daily) for a sufficient duration to achieve maximal induction. On a specified day, co-administer a single oral dose of sisunatovir with the inducer. Collect blood samples for pharmacokinetic analysis of sisunatovir.
- Period 4 (Substrate): In a separate cohort or after a washout period, administer a single oral dose of a sensitive CYP3A4 substrate (e.g., midazolam). Collect blood samples for pharmacokinetic analysis. Following this, administer sisunatovir for a period to reach steady-state, and then co-administer the single dose of the CYP3A4 substrate. Collect blood samples for pharmacokinetic analysis.
5. Pharmacokinetic Assessment:
- Blood samples will be collected at pre-defined time points post-dose.
- Plasma concentrations of sisunatovir and/or the probe drug and its major metabolite will be determined using a validated LC-MS/MS method.
- Pharmacokinetic parameters (AUC, Cmax, tmax, t1/2) will be calculated using non-compartmental analysis.
- Geometric mean ratios and 90% confidence intervals will be calculated for AUC and Cmax to assess the magnitude of the interaction.
Visualizations
Caption: CYP3A4 Inhibition Pathway.
Caption: CYP3A4 Induction Pathway.
Caption: General Workflow for DDI Studies.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of Sisunatovir (RV521), an Inhibitor of Respiratory Syncytial Virus Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting sisunatovir precipitation in solution
Welcome to the Sisunatovir Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the handling and use of sisunatovir in experimental settings. This guide focuses on troubleshooting the precipitation of sisunatovir in solution, a common hurdle in preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is sisunatovir and what is its mechanism of action?
A1: Sisunatovir is an investigational antiviral drug that targets the Respiratory Syncytial Virus (RSV). It is a small molecule inhibitor of the RSV fusion (F) protein. The F protein is a viral surface glycoprotein essential for the fusion of the virus with the host cell membrane, a critical step for viral entry and replication. Sisunatovir binds to the F protein, preventing the conformational changes necessary for this fusion process, thereby blocking viral entry into the host cell.
Q2: I've observed precipitation in my sisunatovir solution. What are the common causes?
A2: Precipitation of small molecule drugs like sisunatovir from solution can be triggered by several factors:
-
pH Shift: Sisunatovir has a basic pKa of approximately 9.08. Changes in the pH of the solution can significantly alter its ionization state and, consequently, its solubility. A shift to a more neutral or basic pH will decrease the solubility of this basic compound, often leading to precipitation.
-
Supersaturation: If the concentration of sisunatovir in your solution exceeds its equilibrium solubility under the given conditions (solvent, temperature, pH), the solution becomes supersaturated and is prone to precipitation.
-
Solvent Effects: The solubility of sisunatovir is highly dependent on the solvent system. It is sparingly soluble in aqueous solutions and requires organic co-solvents or other solubilizing agents. Improper solvent composition or the addition of an anti-solvent (a solvent in which the compound is less soluble) can cause it to precipitate.
-
Temperature Fluctuations: Changes in temperature can affect the solubility of sisunatovir. For many compounds, solubility increases with temperature, so a decrease in temperature can lead to precipitation. Conversely, some compounds may exhibit lower solubility at higher temperatures.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a sisunatovir solution can lead to changes in the local concentration of the drug and excipients, potentially causing aggregation and precipitation.
Q3: How can I redissolve precipitated sisunatovir?
A3: If you observe precipitation, you may be able to redissolve the sisunatovir by:
-
Sonication: Applying ultrasonic energy can help to break up solid particles and enhance dissolution.
-
Gentle Warming: Gently warming the solution (e.g., to 60°C) can increase the solubility of sisunatovir and aid in redissolving the precipitate. However, be cautious about potential degradation at elevated temperatures.
It is recommended to visually inspect the solution after these treatments to ensure it is clear before use. If the precipitate does not redissolve, it is best to prepare a fresh solution.
Troubleshooting Guide: Sisunatovir Precipitation
This guide provides a systematic approach to identifying and resolving issues with sisunatovir precipitation.
Problem: Sisunatovir has precipitated out of my stock solution (e.g., in DMSO).
| Potential Cause | Troubleshooting Step | Success Indicator |
| Concentration Exceeds Solubility | Verify the concentration of your stock solution. The solubility of sisunatovir in DMSO is approximately 25 mg/mL.[1] | The calculated concentration is at or below the solubility limit. |
| If the concentration is too high, dilute the solution with additional DMSO. | A clear solution is obtained after dilution. | |
| Improper Dissolution Technique | Gently warm the solution to 60°C while stirring or vortexing.[1] | The precipitate redissolves. |
| Use an ultrasonic bath to aid dissolution.[1] | The precipitate redissolves. | |
| Poor Quality or Hygroscopic DMSO | Use a fresh, unopened bottle of high-purity, anhydrous DMSO. Hygroscopic DMSO can significantly impact solubility.[1] | The precipitate dissolves in the fresh DMSO. |
| Storage Conditions | Store stock solutions at -20°C or -80°C as recommended. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[1] | Aliquoted solutions remain clear upon thawing. |
Problem: Sisunatovir precipitates when I dilute my DMSO stock into an aqueous buffer.
| Potential Cause | Troubleshooting Step | Success Indicator |
| Poor Aqueous Solubility | Increase the percentage of organic co-solvent (e.g., DMSO, ethanol) in the final solution, if your experimental system allows. | The final solution remains clear. |
| Use a formulation with solubilizing excipients. See the table of example formulations below. | The final solution remains clear. | |
| pH of the Aqueous Buffer | Sisunatovir has a pKa of ~9.08 and is more soluble at acidic pH. Ensure the pH of your final solution is in a range where sisunatovir is sufficiently soluble. Consider using a buffer with a lower pH if your experiment permits. | The final solution remains clear. |
| "Salting Out" Effect | High concentrations of salts in your aqueous buffer can decrease the solubility of sisunatovir. | If possible, reduce the salt concentration in your buffer. |
Data Presentation
Table 1: Sisunatovir Solubility and Physicochemical Properties (Illustrative)
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₂F₄N₄O | [1] |
| Molecular Weight | 446.45 g/mol | [1] |
| pKa (strongest basic) | ~9.08 | |
| Solubility in DMSO | 25 mg/mL | [1] |
| Aqueous Solubility (pH 7.4) | Very Low | General Knowledge |
| Appearance | White to off-white solid | [1] |
Table 2: Example Formulations for Improved Aqueous Solubility (Illustrative)
These are example formulations that can be used to prepare sisunatovir for in vivo or in vitro studies. Researchers should validate the suitability of these formulations for their specific experimental setup.
| Formulation Component | Protocol 1 | Protocol 2 | Protocol 3 |
| DMSO | 10% | 10% | 10% |
| PEG300 | 40% | - | - |
| Tween-80 | 5% | - | - |
| Saline | 45% | - | - |
| 20% SBE-β-CD in Saline | - | 90% | - |
| Corn Oil | - | - | 90% |
| Achievable Concentration | ≥ 2.5 mg/mL | ≥ 2.5 mg/mL | ≥ 2.5 mg/mL |
| Appearance | Clear Solution | Clear Solution | Clear Solution |
Source: Adapted from publicly available formulation data.[1]
Table 3: Illustrative pH-Solubility Profile for Sisunatovir
Disclaimer: This table presents an illustrative pH-solubility profile for a weakly basic compound with a pKa of ~9.08, like sisunatovir. Actual experimental values may vary and should be determined empirically.
| pH | Expected Relative Solubility | Rationale |
| 2.0 | High | Sisunatovir is fully protonated and in its most soluble form. |
| 4.0 | High | Sisunatovir remains predominantly protonated and highly soluble. |
| 6.0 | Moderate | As the pH approaches the pKa, the proportion of the less soluble free base form increases. |
| 7.4 | Low | At physiological pH, a significant portion of sisunatovir is in the less soluble free base form. |
| 8.0 | Very Low | The concentration of the protonated, more soluble form is significantly reduced. |
| 9.0 | Very Low | At the pKa, the concentrations of the ionized and unionized forms are equal. |
| 10.0 | Very Low | Sisunatovir is predominantly in its poorly soluble free base form. |
Experimental Protocols
Protocol 1: Preparation of a Sisunatovir Stock Solution in DMSO
-
Materials: Sisunatovir powder, anhydrous DMSO (high purity).
-
Procedure:
-
Weigh the desired amount of sisunatovir powder in a sterile, conical tube.
-
Add the calculated volume of anhydrous DMSO to achieve a concentration of 25 mg/mL or lower.
-
Vortex the solution vigorously.
-
If the powder is not fully dissolved, place the tube in an ultrasonic water bath for 10-15 minutes.
-
If precipitation persists, warm the solution to 60°C with intermittent vortexing until a clear solution is obtained.
-
Allow the solution to cool to room temperature.
-
Filter the solution through a 0.22 µm syringe filter to remove any remaining particulates.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Troubleshooting Precipitation Using a pH-Solubility Screen (Illustrative)
-
Objective: To determine the effect of pH on the solubility of sisunatovir in an aqueous buffer system.
-
Materials: Sisunatovir DMSO stock solution (e.g., 10 mg/mL), a series of buffers with different pH values (e.g., acetate buffer pH 4.0, 5.0; phosphate buffer pH 6.0, 7.0, 8.0), co-solvent (e.g., DMSO).
-
Procedure:
-
Prepare a set of buffers at the desired pH values.
-
In separate microcentrifuge tubes, add a fixed volume of the sisunatovir DMSO stock solution.
-
To each tube, add the corresponding buffer to achieve the desired final concentration of sisunatovir and co-solvent. Ensure the final co-solvent concentration is consistent across all samples.
-
Vortex each tube immediately after adding the buffer.
-
Incubate the tubes at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).
-
Visually inspect each tube for signs of precipitation (cloudiness, visible particles).
-
(Optional) For a quantitative analysis, centrifuge the tubes to pellet any precipitate. Carefully collect the supernatant and measure the concentration of soluble sisunatovir using a validated analytical method (e.g., HPLC-UV).
-
Plot the solubility of sisunatovir as a function of pH.
-
Visualizations
Caption: Mechanism of action of sisunatovir.
Caption: Troubleshooting workflow for sisunatovir precipitation.
References
Technical Support Center: Managing Off-Target Effects of Sisunatovir in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage potential off-target effects of sisunatovir in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for sisunatovir?
A1: Sisunatovir is an orally bioavailable small molecule inhibitor that targets the respiratory syncytial virus (RSV) fusion (F) protein.[1][2][3] By binding to the F protein, sisunatovir prevents the conformational changes necessary for the fusion of the viral envelope with the host cell membrane. This action blocks the entry of the virus into the host cell, thereby inhibiting viral replication at an early stage.[1]
Q2: What is the reported safety profile of sisunatovir?
A2: In preclinical and early-phase clinical trials, sisunatovir has generally demonstrated a favorable safety profile.[1][2] Phase I studies reported no serious adverse events, and Phase IIa challenge studies showed statistically significant reductions in viral load and clinical symptoms with good tolerability.[2] However, the clinical development of sisunatovir was ultimately discontinued due to "ongoing challenges," which included a noted drug-drug interaction with antacids.[4]
Q3: Are there any known specific off-target effects of sisunatovir?
A3: Specific off-target interactions of sisunatovir are not extensively detailed in publicly available literature. Preclinical studies suggested a favorable safety profile and a good therapeutic index.[1] The discontinuation of its clinical development due to "ongoing challenges" suggests that issues which could be related to off-target effects or other drug properties emerged in later stages.[4] Researchers should remain vigilant for unexpected cellular effects in their experiments.
Q4: What is a selectivity index and why is it important for sisunatovir?
A4: The selectivity index (SI) is a critical measure of a drug's therapeutic window. It is calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50) (SI = CC50 / EC50). A higher SI value indicates greater selectivity of the drug for its antiviral activity over its cytotoxic effects on host cells. For sisunatovir, a high SI would mean that the concentration required to inhibit RSV is much lower than the concentration that causes harm to the host cells, suggesting a lower likelihood of off-target cytotoxicity.
Troubleshooting Guide for Unexpected Experimental Results
This guide addresses potential issues that may arise during in vitro experiments with sisunatovir, which could be indicative of off-target effects.
| Observed Problem | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected Cell Toxicity at or near the EC50 | Sisunatovir may be interacting with cellular pathways essential for cell viability or proliferation. | 1. Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) in the absence of viral infection to determine the CC50. 2. Calculate the Selectivity Index (SI = CC50/EC50). A low SI (<10) suggests potential off-target cytotoxicity. 3. Consider using a different cell line to see if the effect is cell-type specific. |
| Alterations in Cell Morphology Unrelated to Viral CPE | The compound might be affecting the cytoskeleton or cell adhesion molecules. | 1. Treat uninfected cells with sisunatovir at relevant concentrations and observe for morphological changes using microscopy. 2. Consider immunofluorescence staining for key cytoskeletal proteins (e.g., actin, tubulin) to identify specific effects. |
| Inconsistent Antiviral Activity Across Different Cell Types | The expression of a potential off-target protein that modulates sisunatovir's activity or toxicity may vary between cell lines. | 1. Characterize the expression levels of key cellular proteins that are plausible (though unconfirmed) off-targets in the cell lines being used. 2. Perform antiviral assays in parallel on multiple cell lines to confirm the consistency of the EC50. |
| Modulation of Inflammatory or Cytokine Pathways | Sisunatovir could be interacting with signaling molecules involved in cellular inflammatory responses. | 1. Measure the levels of key cytokines (e.g., IL-6, TNF-α, interferons) in the supernatant of both infected and uninfected cells treated with sisunatovir using ELISA or a multiplex bead array. 2. Compare the cytokine profile to vehicle-treated controls. |
Key Experimental Protocols
Determination of 50% Cytotoxic Concentration (CC50) using MTT Assay
Objective: To quantify the concentration of sisunatovir that causes a 50% reduction in the viability of uninfected cells.
Methodology:
-
Cell Plating: Seed host cells (e.g., HEp-2, Vero) in a 96-well plate at a density that will result in 80-90% confluency after 24 hours.
-
Compound Preparation: Prepare a 2-fold serial dilution of sisunatovir in cell culture medium. Include a vehicle-only control (e.g., DMSO).
-
Treatment: Remove the growth medium from the cells and add the serially diluted sisunatovir solutions. Incubate for a period equivalent to the duration of your antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the log of the sisunatovir concentration. Use non-linear regression to calculate the CC50 value.
Plaque Reduction Assay for Antiviral Efficacy (EC50)
Objective: To determine the concentration of sisunatovir that reduces the number of viral plaques by 50%.
Methodology:
-
Cell Plating: Plate host cells in 6-well or 12-well plates and grow to confluency.
-
Viral Infection: Infect the cell monolayers with a dilution of RSV that produces a countable number of plaques (e.g., 50-100 plaques per well).
-
Compound Treatment: After the viral adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose or agarose) containing various concentrations of sisunatovir.
-
Incubation: Incubate the plates for 3-5 days to allow for plaque formation.
-
Plaque Visualization: Fix the cells (e.g., with 10% formalin) and stain with a crystal violet solution to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each concentration compared to the vehicle control. Plot the percentage of plaque reduction against the log of the sisunatovir concentration and use non-linear regression to determine the EC50.
Off-Target Kinase Profiling (Illustrative)
Objective: To screen sisunatovir against a panel of human kinases to identify potential off-target interactions. While there is no specific indication that sisunatovir interacts with kinases, this is a standard off-target screening method for small molecules.
Methodology:
-
Assay Platform: Utilize a commercial kinase profiling service or an in-house platform (e.g., radiometric, fluorescence-based, or binding assays).
-
Kinase Panel: Select a diverse panel of human kinases, including representatives from different families.
-
Compound Concentration: Screen sisunatovir at one or two standard concentrations (e.g., 1 µM and 10 µM).
-
Assay Performance: The assay typically measures the ability of sisunatovir to inhibit the phosphorylation of a substrate by each kinase.
-
Data Analysis: Results are usually expressed as the percentage of inhibition for each kinase. Any significant inhibition ("hit") would warrant further investigation with a full dose-response curve to determine the IC50 for that specific kinase.
Visualizations
Sisunatovir's On-Target Signaling Pathway
Caption: On-target mechanism of sisunatovir action.
Hypothetical Off-Target Effect Workflow
Caption: Workflow for investigating potential off-target effects.
Experimental Workflow for Determining Selectivity Index
Caption: Workflow for calculating the Selectivity Index (SI).
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Phase 2a Study Published In Antimicrobial Agents And Chemotherapy Shows Potential Of Sisunatovir (RV521) To Combat Respiratory Syncytial Virus Infection | Stevenage Bioscience Catalyst [stevenagecatalyst.com]
- 3. pfizer.com [pfizer.com]
- 4. fiercebiotech.com [fiercebiotech.com]
Sisunatovir Pharmacokinetic Data Interpretation: A Technical Support Center
Welcome to the Technical Support Center for the interpretation of sisunatovir pharmacokinetic (PK) data. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols, data interpretation, and troubleshooting common issues encountered during the study of sisunatovir.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of sisunatovir?
A1: Sisunatovir is an orally available, small molecule inhibitor of the respiratory syncytial virus (RSV) fusion (F) protein.[1][2][3] By binding to the F protein on the viral surface, it prevents the conformational changes necessary for the virus to fuse with the host cell membrane. This action blocks viral entry into the host cell, thereby inhibiting viral replication at an early stage.[1]
Q2: What is the current clinical development status of sisunatovir?
A2: Sisunatovir has been evaluated in multiple clinical trials, including Phase 1, 2, and 3 studies.[4][5] It has been investigated for the treatment of RSV infections in various populations, including healthy adults, infants, and adults at risk of severe illness.[1][4][5] Note that some clinical trials have been terminated due to strategic considerations by the sponsor, not due to safety concerns.[1][6]
Q3: Where can I find summary pharmacokinetic data for sisunatovir?
A3: Publicly available pharmacokinetic data for sisunatovir can be found in clinical trial result summaries. The following tables provide a synopsis of key pharmacokinetic parameters from studies in healthy adults and specific patient populations.
Data Presentation: Pharmacokinetic Parameters of Sisunatovir
Table 1: Single Dose Pharmacokinetics of Sisunatovir (200 mg) in Healthy Adults (Fasted State)
| Formulation | Cmax (ng/mL) | AUC (ng·hr/mL) |
| Capsule | 64 | 1150 |
| Tablet | 32 | 650 |
Data sourced from Pfizer Clinical Study Results C5241013.[7] Note: These values represent the highest amount of sisunatovir in the blood (Cmax) and the total amount of drug in the blood over time (AUC).
Table 2: Single Dose Pharmacokinetics of Sisunatovir (200 mg Capsule) in a Special Population
| Population | Cmax (ng/mL) | AUC (ng·hr/mL) |
| No Liver Impairment | 49 | 1020 |
| Mild Liver Impairment | 46 | 1000 |
| Moderate Liver Impairment | 43 | 1110 |
| Severe Liver Impairment | 73 | 2050 |
Data sourced from Pfizer Clinical Study Results C5241012.[2] These results suggest that sisunatovir exposure is similar in individuals with no, mild, or moderate liver impairment, but is higher in those with severe liver impairment.[2]
Table 3: Pediatric Dosing Information from a Phase 2 Study (REVIRAL 1 - NCT04225897)
| Age Group | Dose |
| 6 months to 3 years | Single 2.5 mg/kg |
| 1 month to 6 months | Single 2.0 mg/kg |
This table provides dosing information from the initial phase of the pediatric study.[1][8] Further pharmacokinetic data from these cohorts are not yet publicly available.
Experimental Protocols
Representative Bioanalytical Method: Quantification of Sisunatovir in Human Plasma by LC-MS/MS
This section outlines a typical liquid chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of sisunatovir in human plasma. This is a representative protocol based on common practices for small molecule antiviral drugs and is intended as a guide.[9][10][11][12]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 200 µL of acetonitrile containing an appropriate internal standard (IS).
-
Vortex the mixture for 2 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Transfer 100 µL of the supernatant to a clean tube and dilute with 100 µL of the initial mobile phase.
-
Inject 5 µL of the final solution into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 x 75 mm, 2.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: Optimized for separation of sisunatovir and the IS.
3. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for sisunatovir and the IS would need to be determined.
4. Method Validation
-
The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, stability, and matrix effects.[10][12]
Troubleshooting Guides
This section addresses potential issues that may arise during the analysis and interpretation of sisunatovir pharmacokinetic data.
Issue 1: High variability in pharmacokinetic parameters between subjects.
-
Possible Causes:
-
Genetic differences: Polymorphisms in drug-metabolizing enzymes or transporters can lead to inter-individual variability.
-
Food effects: The presence or absence of food can significantly alter the absorption of oral drugs.
-
Co-medications: Concomitant medications can cause drug-drug interactions, affecting sisunatovir's metabolism and clearance.[13]
-
Patient adherence: In a multiple-dose study, non-adherence to the dosing schedule will impact plasma concentrations.
-
-
Troubleshooting Steps:
-
Collect detailed information on subject demographics, genetics (if possible), food intake around the time of dosing, and all co-medications.
-
In clinical trial NCT03782662, the interaction of sisunatovir was studied with midazolam, itraconazole, rifampicin, and verapamil to understand its interaction with enzymes and proteins that influence drug absorption.[13]
-
Utilize population pharmacokinetic (PopPK) modeling to identify covariates that may explain the variability.[14][15]
-
Issue 2: Measured plasma concentrations are below the lower limit of quantification (LLOQ).
-
Possible Causes:
-
Inappropriate sampling time: Samples may have been collected too late after dosing, especially for a drug with a short half-life.
-
Low bioavailability: The drug may not be well absorbed.
-
Rapid metabolism/clearance: The drug is cleared from the body quickly.
-
Issues with the bioanalytical assay: The assay may not be sensitive enough.
-
-
Troubleshooting Steps:
-
Review the sampling schedule to ensure it is appropriate to capture the drug's concentration profile.
-
Investigate potential causes of low bioavailability (e.g., formulation issues, food effects).
-
Verify the sensitivity and performance of the bioanalytical method.
-
Issue 3: Discrepancies between observed data and the pharmacokinetic model.
-
Possible Causes:
-
Incorrect model selection: The chosen compartmental model (e.g., one-compartment vs. two-compartment) may not accurately describe the drug's disposition.
-
Non-linear pharmacokinetics: At higher doses, drug metabolizing enzymes or transporters may become saturated, leading to non-proportional increases in exposure.
-
Data entry errors: Incorrect recording of dosing times or sample collection times can significantly impact the results.[16]
-
-
Troubleshooting Steps:
-
Evaluate different pharmacokinetic models to find the best fit for the data.
-
Assess dose proportionality across a range of doses to check for non-linearity.
-
Thoroughly review all data for any potential entry errors.
-
Visualizations
Caption: Experimental workflow for determining sisunatovir pharmacokinetic parameters.
Caption: Logical workflow for troubleshooting high pharmacokinetic variability.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. pfizer.com [pfizer.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. ReViral to continue Phase II paediatric trial of sisunatovir for RSV [clinicaltrialsarena.com]
- 5. Sisunatovir - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Pipeline Moves: Advancement prospects fall for Pfizer’s RSV therapy after trial termination - Clinical Trials Arena [clinicaltrialsarena.com]
- 7. pfizer.com [pfizer.com]
- 8. A Study to Learn About the Effects of Sisunatovir in Infants With Respiratory Syncytial Virus Lower Respiratory Tract Infection. [ctv.veeva.com]
- 9. ijpsonline.com [ijpsonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Rapid bioanalytical LC-MS/MS method for the simultaneous determination of sofosbuvir and velpatasvir in human plasma-application to a pharmacokinetic study in Egyptian volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Simple and Rapid LC-MS/MS Method for the Quantification of Nirmatrelvir/Ritonavir in Plasma of Patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Population Pharmacokinetics of Molnupiravir in Adults With COVID-19: Lack of Clinically Important Exposure Variation Across Individuals - Simulations Plus [simulations-plus.com]
- 15. researchgate.net [researchgate.net]
- 16. Approaches to handling missing or “problematic” pharmacology data: Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Sisunatovir and Ribavirin for RSV Treatment
For Researchers, Scientists, and Drug Development Professionals
The treatment of Respiratory Syncytial Virus (RSV), a leading cause of lower respiratory tract infections, has been a long-standing challenge with limited therapeutic options. This guide provides a detailed, objective comparison of two antiviral agents: sisunatovir, a novel fusion inhibitor, and ribavirin, a broad-spectrum antiviral. We present a comprehensive analysis of their mechanisms of action, clinical efficacy, safety profiles, and supporting experimental data to inform research and development efforts in the pursuit of effective RSV therapies.
At a Glance: Key Differences
| Feature | Sisunatovir | Ribavirin |
| Mechanism of Action | RSV Fusion (F) protein inhibitor | Broad-spectrum antiviral; multiple mechanisms including RNA polymerase inhibition and GTP depletion. |
| Target Specificity | Highly specific to RSV F protein | Broad-spectrum, acts on various RNA and DNA viruses. |
| Potency (in vitro) | High (IC50 ~1.2 nM) | Moderate (IC50 in the µg/mL range) |
| Administration | Oral | Oral, Inhaled, Intravenous |
| Clinical Development | Investigational (Phase 2/3 trials) | Approved for pediatric RSV (inhaled); off-label use in adults. |
| Key Side Effects | Generally well-tolerated in trials | Hemolytic anemia, teratogenicity, bronchospasm (inhaled). |
Mechanism of Action
Sisunatovir: A Targeted Approach
Sisunatovir is a small molecule inhibitor that specifically targets the RSV fusion (F) protein.[1][2] The F protein is a viral surface glycoprotein essential for the fusion of the viral envelope with the host cell membrane, a critical step for viral entry and subsequent replication.[1][2] By binding to the F protein, sisunatovir prevents the conformational changes necessary for this fusion process, effectively blocking the virus from entering host cells.[1] This targeted mechanism halts the RSV infection at an early stage, limiting viral replication and spread.[1]
Ribavirin: A Multifaceted Antiviral
Ribavirin is a synthetic guanosine analog with broad-spectrum antiviral activity against both RNA and DNA viruses.[3][4] Its mechanism of action in RSV is multifaceted and not fully elucidated, but it is known to involve several pathways:[4]
-
Inhibition of RNA Polymerase: Ribavirin triphosphate, the active metabolite, can inhibit the viral RNA-dependent RNA polymerase, interfering with the synthesis of viral RNA.[3]
-
Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): Ribavirin monophosphate acts as a competitive inhibitor of IMPDH, leading to the depletion of intracellular guanosine triphosphate (GTP) pools, which are essential for viral RNA synthesis and capping.[4]
-
Lethal Mutagenesis: Incorporation of ribavirin triphosphate into the viral RNA can induce mutations, leading to the production of non-viable viral particles.[4]
-
Immunomodulation: Ribavirin can modulate the host immune response, potentially enhancing viral clearance.[4]
Preclinical and In Vitro Efficacy
Quantitative data from in vitro studies highlight the significant difference in potency between the two compounds.
| Drug | Assay | Cell Line | RSV Strain(s) | Potency (IC50/EC50) | Reference |
| Sisunatovir | Plaque Reduction Assay | HEp-2 | A and B strains | 1.2 nM (mean) | [5][6] |
| Ribavirin | Plaque Reduction Assay | Not Specified | Not Specified | 3 or 10 µg/mL (50% reduction) | [6] |
Clinical Efficacy and Safety
Direct head-to-head clinical trials comparing sisunatovir and ribavirin are not yet available. The following data is synthesized from separate clinical investigations of each drug.
Sisunatovir Clinical Trial Data
A Phase 2a human challenge study in healthy adults demonstrated that sisunatovir led to statistically significant reductions in viral load and improvements in clinical symptoms compared to placebo.[7] The REVIRAL1 study (NCT04225897) was a Phase 2 trial designed to evaluate the safety, tolerability, pharmacokinetics, and antiviral effect of sisunatovir in hospitalized infants with RSV lower respiratory tract infection.[8][9] The study was conducted in three parts, with Part A being an open-label, single-dose study, and Parts B and C being randomized, double-blind, placebo-controlled, multiple-dose studies.[8][9] Dosing in infants ranged from a single dose of 2.5 mg/kg to multiple doses administered twice daily for five days.[8][9] While the study was terminated for business reasons and not safety concerns, the Data Safety Monitoring Committee had recommended continuation based on a favorable safety and pharmacokinetic profile in Part A.[8][10]
Another study in healthy adults (NCT03258502) evaluated multiple doses of sisunatovir (200 mg and 350 mg twice daily for 5 days) in a human challenge model.[11]
Safety Profile of Sisunatovir: In clinical trials, sisunatovir has been generally well-tolerated with no reported serious adverse events in Phase 1 studies.[7] A plain language summary of a Phase 2/3 study (NCT04225897) indicated no safety concerns leading to the study's termination.[12]
Ribavirin Clinical Trial Data
The clinical efficacy of ribavirin for RSV has been a subject of debate. A controlled, double-blind study in young adults with experimental RSV infection showed that aerosolized ribavirin diminished viral shedding and reduced systemic complaints and fever compared to placebo.[13] In a randomized controlled trial in hematopoietic cell transplant recipients with RSV upper respiratory tract infection, aerosolized ribavirin showed a trend towards decreasing viral load.[14] At day 10, the mean viral load decreased by 0.75 log10 copies/mL in the ribavirin group, compared to a 1.26 log10 copies/mL increase in the placebo group (P=0.07).[14]
However, other studies, particularly in pediatric populations with established lower respiratory tract disease, have shown limited clinical benefit.[15]
Safety Profile of Ribavirin: Ribavirin is associated with significant adverse effects, which can limit its use.
-
Hemolytic Anemia: This is a common and dose-limiting toxicity of oral ribavirin.
-
Teratogenicity: Ribavirin is a potent teratogen and is contraindicated in pregnancy.
-
Bronchospasm: The aerosolized form can induce bronchospasm, particularly in patients with reactive airway disease.[15]
-
Other side effects: Fatigue, rash, and pruritus are also reported.
Experimental Protocols
Plaque Reduction Assay for Antiviral Potency
This assay is a standard method for determining the in vitro efficacy of antiviral compounds.
Methodology:
-
Cell Culture: Confluent monolayers of a susceptible cell line (e.g., HEp-2 or Vero cells) are prepared in multi-well plates.
-
Virus Inoculation: The cells are infected with a known titer of RSV.
-
Drug Application: Serial dilutions of the antiviral agent (sisunatovir or ribavirin) are added to the infected cell cultures.
-
Overlay: A semi-solid overlay medium (e.g., methylcellulose) is added to restrict the spread of the virus to adjacent cells, leading to the formation of localized areas of cell death (plaques).
-
Incubation: The plates are incubated for several days to allow for plaque formation.
-
Staining and Quantification: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize the plaques.[16] The number of plaques in the presence of the drug is compared to the number in the untreated control to determine the concentration of the drug that inhibits plaque formation by 50% (IC50).[16]
Quantitative Real-Time PCR (RT-qPCR) for Viral Load Measurement
RT-qPCR is a sensitive method for quantifying the amount of viral RNA in a clinical sample.
Methodology:
-
Sample Collection: Respiratory samples (e.g., nasopharyngeal swabs or washes) are collected from patients.
-
RNA Extraction: Viral RNA is extracted from the collected samples.
-
Reverse Transcription: The extracted viral RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR Amplification: The cDNA is then amplified in a real-time PCR machine using primers and probes specific to a conserved region of the RSV genome.[17]
-
Quantification: The amount of amplified DNA is measured in real-time, and the viral load is calculated by comparing the amplification signal to a standard curve of known viral RNA concentrations. The results are typically expressed as log10 copies/mL.[14][17]
Signaling Pathways and Experimental Workflows
Sisunatovir: Inhibition of RSV F-Protein Mediated Fusion
The following diagram illustrates the mechanism of action of sisunatovir in preventing viral entry.
Caption: Sisunatovir binds to the prefusion conformation of the RSV F protein, preventing the conformational changes required for membrane fusion and subsequent viral entry into the host cell.
Ribavirin: Multiple Mechanisms of Antiviral Action
This diagram outlines the complex and varied mechanisms by which ribavirin exerts its antiviral effects.
Caption: Ribavirin is intracellularly phosphorylated to its active forms, which inhibit viral replication through multiple mechanisms, including GTP depletion, direct inhibition of viral RNA polymerase, and lethal mutagenesis.
Experimental Workflow: Viral Load Quantification
The following workflow illustrates the key steps involved in determining viral load from clinical samples.
Caption: A typical workflow for quantifying RSV viral load from a clinical sample using RT-qPCR.
Conclusion
Sisunatovir and ribavirin represent two distinct approaches to the treatment of RSV. Sisunatovir, with its highly specific mechanism of action and potent in vitro activity, holds promise as a targeted therapy with a potentially favorable safety profile. Ribavirin, while having a broader and more complex mechanism, has demonstrated some clinical utility, particularly in immunocompromised populations, but its use is hampered by lower potency and significant side effects.
The development of sisunatovir and other novel RSV inhibitors is a significant step forward in addressing the unmet medical need for effective and safe RSV treatments. Future head-to-head clinical trials will be crucial to definitively establish the comparative efficacy and safety of these agents and to guide clinical practice in the management of RSV infections. Researchers and drug developers are encouraged to consider the distinct profiles of these two compounds in the design of future studies and the pursuit of next-generation RSV therapeutics.
References
- 1. What is Sisunatovir used for? [synapse.patsnap.com]
- 2. Facebook [cancer.gov]
- 3. Oral Ribavirin for RSV | Department of Internal Medicine | University of Nebraska Medical Center [unmc.edu]
- 4. Mechanism of Action of Ribavirin in the Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sisunatovir - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Discovery of Sisunatovir (RV521), an inhibitor of respiratory syncytial virus fusion | Publication | The Pirbright Institute [pirbright.ac.uk]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. A Study to Learn About the Effects of Sisunatovir in Infants With Respiratory Syncytial Virus Lower Respiratory Tract Infection. [ctv.veeva.com]
- 10. ReViral to continue Phase II paediatric trial of sisunatovir for RSV [clinicaltrialsarena.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. pfizer.com [pfizer.com]
- 13. Ribavirin treatment of experimental respiratory syncytial viral infection. A controlled double-blind study in young adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. mdpi.com [mdpi.com]
- 16. Improved RSV Neutralization Assay Using Recombinant RSV Expressing Reporter Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 17. publications.ersnet.org [publications.ersnet.org]
A Comparative Analysis of Sisunatovir's Antiviral Efficacy in Reducing RSV Viral Load
For Immediate Release
This guide provides a detailed comparison of the antiviral activity of sisunatovir, an investigational oral respiratory syncytial virus (RSV) fusion inhibitor, with other key anti-RSV agents. The primary focus is on the reduction of viral load as a key indicator of antiviral efficacy, supported by data from preclinical and clinical studies. This document is intended for researchers, scientists, and drug development professionals actively involved in the field of antiviral therapeutics.
Executive Summary
Respiratory Syncytial Virus (RSV) remains a significant global health burden, particularly for infants, young children, and immunocompromised individuals. The development of effective antiviral therapies is a critical unmet need. Sisunatovir (formerly RV521) is a small molecule inhibitor of the RSV fusion (F) protein, a crucial component for viral entry into host cells. By inhibiting the F protein, sisunatovir effectively blocks viral replication at an early stage, leading to a reduction in viral load and clinical symptoms.[1] This guide presents a quantitative comparison of sisunatovir's ability to reduce viral load against other RSV antivirals, including the fusion inhibitor ziresovir, the nucleoprotein inhibitor EDP-938, and the older antiviral ribavirin. Prophylactic monoclonal antibodies such as palivizumab and nirsevimab are also discussed for context, although their primary endpoint is the prevention of infection rather than viral load reduction in established infections.
Data Presentation: Quantitative Comparison of Viral Load Reduction
The following tables summarize the available quantitative data on viral load reduction for sisunatovir and comparator compounds from key clinical trials.
Table 1: Sisunatovir - Phase 2a Human Challenge Study Data
| Dosage | Mean Viral Load AUC (log₁₀ PFUe/mL·h) | % Reduction in Mean AUC vs. Placebo | Mean Peak Viral Load (log₁₀ PFUe/mL) |
| Sisunatovir 350 mg | 185.26 | 63.05% | 3.17 |
| Sisunatovir 200 mg | 224.35 | 55.25% | 3.47 |
| Placebo | 501.39 | N/A | 4.77 |
Source: DeVincenzo et al., 2020.[1][2][3]
Table 2: Comparator Antivirals - Clinical Trial Viral Load Reduction Data
| Antiviral Agent | Study Population | Key Viral Load Reduction Findings |
| Ziresovir | Hospitalized Infants (Phase 3) | -2.5 log₁₀ copies/mL reduction from baseline at Day 5 vs. -1.9 log₁₀ for placebo.[4][5][6] |
| EDP-938 | Healthy Adults (Human Challenge) | Viral Load AUC of 203.95 (QD) and 217.71 (BID) vs. 790.15 for placebo (hours x Log₁₀ copies/mL).[7][8] |
| Ribavirin | Hematopoietic Cell Transplant Recipients | -0.75 log₁₀ copies/mL decrease at Day 10 vs. +1.26 log₁₀ increase for placebo. |
Note: Direct comparison between studies should be made with caution due to differences in study design, patient populations, and viral load measurement methodologies.
Table 3: Prophylactic Monoclonal Antibodies - Efficacy Data
| Monoclonal Antibody | Primary Endpoint | Key Efficacy Findings |
| Palivizumab | Reduction of RSV-related hospitalizations | 55% reduction in hospitalization in high-risk infants.[9] |
| Nirsevimab | Reduction of medically attended RSV lower respiratory tract infection | 79.5% effective in decreasing the risk of medically attended RSV acute respiratory infection.[10] |
Experimental Protocols
Human Challenge Model for Antiviral Efficacy Evaluation
The data for sisunatovir and EDP-938 were primarily generated using a human challenge model. This is a standardized and controlled method for assessing the early efficacy of antiviral agents.
-
Study Design: A randomized, double-blind, placebo-controlled trial in healthy adult volunteers.[1][2][11]
-
Viral Inoculation: Participants are intranasally inoculated with a well-characterized clinical strain of RSV, typically RSV-A Memphis-37b.[1][2]
-
Treatment Initiation: Treatment with the investigational antiviral or placebo is initiated upon confirmation of RSV infection via qualitative RT-PCR, or at a prespecified time point (e.g., 5 days post-inoculation).[1][2]
-
Sample Collection: Nasal wash samples are collected at regular intervals (e.g., twice daily) for the duration of the quarantine period.[1][2]
-
Primary Endpoint: The primary measure of antiviral efficacy is typically the Area Under the Curve (AUC) for viral load as determined by quantitative reverse transcriptase PCR (RT-qPCR) of the nasal wash samples.[1][2]
Viral Load Quantification by RT-qPCR
The quantification of RSV viral load in clinical samples is a critical component of assessing antiviral activity.
-
Sample Processing: Viral RNA is extracted from nasal wash samples using commercially available kits.
-
RT-qPCR Assay: A one-step or two-step real-time RT-PCR is performed using primers and probes targeting a conserved region of the RSV genome, often the matrix (M) protein gene.
-
Quantification: Viral load is quantified by comparing the cycle threshold (Ct) values of the clinical samples to a standard curve generated from serial dilutions of a known quantity of RSV RNA or a plasmid containing the target sequence.
-
Reporting: Viral load is typically reported in log₁₀ copies per milliliter (copies/mL) or plaque-forming unit equivalents per milliliter (PFUe/mL).[1][4][5]
Mandatory Visualization
Caption: Mechanism of action of sisunatovir as an RSV fusion inhibitor.
Caption: Experimental workflow for a human challenge study of an RSV antiviral.
References
- 1. A Randomized, Placebo-Controlled, Respiratory Syncytial Virus Human Challenge Study of the Antiviral Efficacy, Safety, and Pharmacokinetics of RV521, an Inhibitor of the RSV-F Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Randomized, Placebo-Controlled, Respiratory Syncytial Virus Human Challenge Study of the Antiviral Efficacy, Safety, and Pharmacokinetics of RV521, an Inhibitor of the RSV-F Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Ziresovir in Hospitalized Infants with Respiratory Syncytial Virus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ajmc.com [ajmc.com]
- 6. ArkBio Announces Publication of Phase 3 Clinical Trial Results of Ziresovir for the Treatment of RSV Infection in The New England Journal of Medicine [prnewswire.com]
- 7. Enanta Pharmaceuticals Announces Topline Results Showing EDP-938 Achieved its Primary and Secondary Endpoints in its Phase 2a Human Challenge Study in Healthy Adults Infected with Respiratory Syncytial Virus (RSV) | Enanta Pharmaceuticals, Inc. [ir.enanta.com]
- 8. enanta.com [enanta.com]
- 9. publications.aap.org [publications.aap.org]
- 10. Nirsevimab to reduce infant morbidity from respiratory syncytial virus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Phase 2a, Randomized, Placebo-Controlled Human Challenge Trial to Evaluate the Efficacy and Safety of Molnupiravir in Healthy Participants Inoculated with Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to Cross-Resistance Among RSV Fusion Inhibitors
For researchers, scientists, and drug development professionals, understanding the landscape of resistance to respiratory syncytial virus (RSV) fusion inhibitors is critical for the development of robust and effective antiviral therapies. This guide provides a comparative analysis of cross-resistance profiles for key RSV fusion inhibitors, supported by experimental data and detailed methodologies.
The emergence of drug-resistant viral strains is a significant challenge in antiviral drug development. For RSV, small molecule inhibitors targeting the fusion (F) protein have shown promise, but their efficacy can be compromised by mutations in the F protein that reduce inhibitor binding or facilitate the fusion process. This guide focuses on the cross-resistance patterns observed with prominent RSV fusion inhibitors, providing a valuable resource for evaluating next-generation antiviral strategies.
Cross-Resistance Profiles of RSV Fusion Inhibitors
The following table summarizes the quantitative data on the cross-resistance of various RSV fusion inhibitors to specific mutations in the RSV F protein. The data is presented as the fold-change in the 50% effective concentration (EC50) of the inhibitor against the mutant virus compared to the wild-type virus. A higher fold-change indicates a greater level of resistance.
| Inhibitor | Mutant | Fold-Change in EC50 | Reference |
| JNJ-53718678 | K394R | 6,024 | [1][2] |
| L141W | - | [2] | |
| D489Y | - | [2][3] | |
| Presatovir (GS-5806) | K394R | 4 | [2] |
| L138F (RSV A) | - | [4][5] | |
| F140L/N517I (RSV A) | - | [4][5] | |
| F488L (RSV B) | - | [4][5] | |
| F488S (RSV B) | - | [4][5] | |
| T400I | - | [6] | |
| BMS-433771 | K394R | 1,902 | [2] |
| F140I | - | [2] | |
| V144A | - | [2] | |
| D392G | - | [2] | |
| D489Y | - | [2] | |
| AK-0529 | K394R | 355 | [1][2] |
| D486N | - | [2] | |
| D489V | - | [2] | |
| D489Y | - | [2][3] | |
| TMC-353121 | K394R | 1,033 | [2] |
| S398L | - | [2] | |
| D486N | - | [2] | |
| VP-14637 | GS-5806 Resistant Mutants | Cross-resistant | [4][6] |
Note: A hyphen (-) indicates that the qualitative data was found in the search results but the specific fold-change value was not available.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the cross-resistance studies.
Plaque Reduction Assay
This assay is a standard method for determining the infectivity of a virus and the efficacy of an antiviral compound.
-
Cell Seeding: Plate a monolayer of susceptible cells (e.g., HEp-2 or Vero cells) in 6-well or 12-well plates and incubate until confluent.
-
Virus Dilution and Infection: Prepare serial dilutions of the RSV stock (wild-type or mutant). Remove the culture medium from the cells and infect the monolayer with the virus dilutions. Incubate for 1-2 hours to allow for viral adsorption.
-
Compound Addition: During or after the adsorption period, add the fusion inhibitor at various concentrations to the wells.
-
Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing methylcellulose or Avicel) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for 3-5 days to allow for plaque formation.
-
Plaque Visualization and Counting: Fix the cells (e.g., with 10% formalin) and stain with a dye (e.g., crystal violet) to visualize the plaques. The plaques are then counted, and the EC50 value is calculated as the concentration of the inhibitor that reduces the number of plaques by 50% compared to the untreated control.[7]
Dual-Luciferase Reporter Assay for Cell-Cell Fusion
This assay quantifies the fusion between two cell populations, one expressing the viral fusion protein and the other serving as the target.
-
Effector Cell Preparation: Co-transfect a population of cells (e.g., HEK293T) with a plasmid encoding the RSV F protein and a plasmid containing a reporter gene (e.g., firefly luciferase) under the control of a promoter that is active only in the target cells (e.g., a T7 promoter).
-
Target Cell Preparation: Transfect a second population of cells with a plasmid expressing the necessary transcriptional activator (e.g., T7 RNA polymerase) and a second reporter gene (e.g., Renilla luciferase) for normalization.
-
Co-culture and Compound Treatment: Mix the effector and target cells and plate them in the presence of various concentrations of the fusion inhibitor.
-
Lysis and Luciferase Measurement: After a suitable incubation period to allow for cell-cell fusion, lyse the cells and measure the activity of both luciferases using a luminometer and a dual-luciferase assay kit.[8][9]
-
Data Analysis: The activity of the primary reporter (firefly luciferase) is normalized to the activity of the control reporter (Renilla luciferase). The EC50 value is determined as the concentration of the inhibitor that reduces the normalized reporter activity by 50%.
Visualizing Experimental Workflows and Resistance Relationships
To further clarify the processes and relationships discussed, the following diagrams have been generated using the Graphviz (DOT language).
Caption: Workflow for a typical in vitro cross-resistance study.
Caption: Relationships between F protein mutations and resistance to specific inhibitors.
References
- 1. Mechanism of Cross-Resistance to Fusion Inhibitors Conferred by the K394R Mutation in Respiratory Syncytial Virus Fusion Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. GS-5806 Inhibits a Broad Range of Respiratory Syncytial Virus Clinical Isolates by Blocking the Virus-Cell Fusion Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Improved RSV Neutralization Assay Using Recombinant RSV Expressing Reporter Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
Navigating the RSV Therapeutic Landscape: A Comparative Analysis of Sisunatovir and Monoclonal Antibodies
For researchers, scientists, and drug development professionals, the quest for effective Respiratory Syncytial Virus (RSV) therapeutics is a critical endeavor. This guide provides a detailed comparison of the investigational oral antiviral, sisunatovir, with the established monoclonal antibody prophylactics, palivizumab and nirsevimab. Objective analysis of available clinical trial data, experimental protocols, and mechanisms of action is presented to inform future research and development in the RSV field.
Executive Summary
Respiratory Syncytial Virus (RSV) remains a significant global health burden, particularly for infants and older adults. While prophylactic monoclonal antibodies have demonstrated success in reducing the severity of RSV-related illness, the development of effective antiviral treatments has been challenging. This guide examines the clinical trial results of sisunatovir, an oral RSV fusion inhibitor, and compares its performance against the monoclonal antibodies palivizumab and nirsevimab. Despite promising early-stage results, the development of sisunatovir has been discontinued for strategic reasons, highlighting the complexities of bringing new RSV therapeutics to market. In contrast, palivizumab and nirsevimab have established efficacy in reducing RSV-related hospitalizations and lower respiratory tract infections in pediatric populations.
Comparative Analysis of Clinical Efficacy and Safety
A comprehensive review of the available Phase 2 clinical trial data for sisunatovir and pivotal trial data for palivizumab and nirsevimab reveals key differences in their efficacy and safety profiles.
Efficacy Data
The following tables summarize the key efficacy endpoints from the respective clinical trials.
Table 1: Efficacy of Sisunatovir in Phase 2a Human Challenge Study (Healthy Adults)
| Endpoint | Sisunatovir 350 mg (n=22) vs. Placebo (n=11) | Sisunatovir 200 mg (n=22) vs. Placebo (n=11) |
| Primary Endpoint: | ||
| Mean AUC Viral Load (log10 PFUe/mL·h) | 185.26 (p=0.002) | 224.35 (p=0.007) |
| Placebo Mean AUC Viral Load | 501.39 | 501.39 |
| Secondary Endpoints: | ||
| Mean AUC Total Symptom Score | Significantly Reduced (p=0.002) | Significantly Reduced (p=0.009) |
| Mean Daily Nasal Mucus Weight | Significantly Reduced (p=0.010) | Significantly Reduced (p=0.038) |
Source: A Randomized, Placebo-Controlled, Respiratory Syncytial Virus Human Challenge Study of the Antiviral Efficacy, Safety, and Pharmacokinetics of RV521, an Inhibitor of the RSV-F Protein.[1]
Table 2: Efficacy of Palivizumab in the IMpact-RSV Trial (Infants)
| Endpoint | Palivizumab (n=1002) | Placebo (n=500) | Relative Risk Reduction (95% CI) |
| RSV-related Hospitalization | 4.8% | 10.6% | 55% (38% to 72%) |
| Hospitalization in premature infants without BPD | 1.8% | 8.1% | 78% |
| Hospitalization in infants with BPD | 7.9% | 12.8% | 39% |
Source: Palivizumab, a humanized respiratory syncytial virus monoclonal antibody, reduces hospitalization from respiratory syncytial virus infection in high-risk infants. The IMpact-RSV Study Group.[2]
Table 3: Efficacy of Nirsevimab in the MELODY Phase 3 and Phase 2b Trials (Infants)
| Endpoint | Nirsevimab | Placebo | Relative Risk Reduction (95% CI) | Trial |
| Medically Attended RSV LRTI | 1.2% | 5.0% | 74.5% (49.6% to 87.1%) | MELODY (Phase 3) |
| Hospitalization for RSV LRTI | 0.6% | 1.6% | 62.1% (-8.6% to 86.8%) | MELODY (Phase 3) |
| Medically Attended RSV LRTI | 2.6% | 9.5% | 70.1% (52.3% to 81.2%) | Phase 2b |
| Hospitalization for RSV LRTI | 1.0% | 5.3% | 78.4% (51.9% to 90.3%) | Phase 2b |
Source: Nirsevimab for Prevention of RSV in Term and Late-Preterm Infants.[3] Nirsevimab reduced respiratory syncytial virus infections and hospitalisations in preterm infants in Phase IIb trial.[4]
Safety Data
Sisunatovir: In the Phase 2a human challenge study, sisunatovir was well-tolerated in healthy adults. All treatment-emergent adverse events were Grade 1 or 2, and there were no discontinuations due to adverse events.[1] A subsequent Phase 1 study in healthy adults also reported no serious medical problems.[5]
Palivizumab: The IMpact-RSV trial showed that palivizumab was safe and well-tolerated in high-risk infants.[2][6] The incidence of adverse events was similar between the palivizumab and placebo groups.[6] Injection site reactions were the most common adverse events and were generally mild and transient.[6][7]
Nirsevimab: A comprehensive safety analysis of three pivotal trials (Phase 2b, MELODY, and MEDLEY) involving 3184 infants found that nirsevimab had a favorable safety profile.[8][9][10] The incidence, severity, and nature of adverse events were similar between the nirsevimab, placebo, and palivizumab groups.[8][9][10] The most common adverse events were mild to moderate and included upper respiratory tract infection, gastroenteritis, cough, pyrexia, and otitis media.[11]
Experimental Protocols
A detailed understanding of the methodologies employed in the key clinical trials is crucial for a comprehensive comparison.
Sisunatovir Phase 2a Human Challenge Study (NCT03258502)
-
Study Design: A randomized, double-blind, placebo-controlled study in healthy adults.
-
Procedure: Participants were inoculated with RSV-A Memphis-37b. Upon confirmation of infection (or on day 5 post-inoculation), subjects received either sisunatovir (200 mg or 350 mg) or a placebo orally twice daily for five days.
-
Primary Endpoint: Area under the curve (AUC) for viral load in nasal wash samples, as assessed by reverse transcriptase quantitative PCR (RT-qPCR).
-
Secondary Endpoints: AUC of total symptom score and daily nasal mucus weight.[1]
Palivizumab IMpact-RSV Trial
-
Study Design: A randomized, double-blind, placebo-controlled trial conducted at 139 centers.
-
Participants: 1502 high-risk infants (prematurity ≤35 weeks or bronchopulmonary dysplasia).
-
Procedure: Participants received five intramuscular injections of either palivizumab (15 mg/kg) or a placebo every 30 days.
-
Primary Endpoint: Hospitalization with confirmed RSV infection.
-
Follow-up: 150 days from the last injection.[2]
Nirsevimab MELODY Phase 3 Trial (NCT03979313)
-
Study Design: A randomized, double-blind, placebo-controlled trial conducted across 21 countries.
-
Participants: Healthy late preterm and term infants (gestational age ≥35 weeks).
-
Procedure: Participants were randomized (2:1) to receive a single intramuscular injection of nirsevimab (50 mg for infants <5 kg, 100 mg for infants ≥5 kg) or a placebo.
-
Primary Endpoint: Incidence of medically attended lower respiratory tract infection (LRTI) due to RSV confirmed by RT-PCR through 150 days after dosing.[3][12]
Nirsevimab Phase 2b Trial (NCT02878330)
-
Study Design: A randomized, placebo-controlled trial.
-
Participants: Healthy preterm infants of 29–35 weeks' gestation.
-
Procedure: Participants were randomized (2:1) to receive a single 50mg intramuscular injection of nirsevimab or a placebo.
-
Primary Endpoint: Incidence of medically attended RSV LRTI through 150 days post-dose.
-
Secondary Endpoint: Incidence of hospitalization due to RSV LRTI through 150 days post-dose.[4]
Mechanism of Action and Experimental Workflows
The distinct mechanisms of action of sisunatovir and the monoclonal antibodies are visualized below, along with a typical clinical trial workflow for an RSV therapeutic.
Signaling Pathway: RSV Fusion and Inhibition
References
- 1. A Randomized, Placebo-Controlled, Respiratory Syncytial Virus Human Challenge Study of the Antiviral Efficacy, Safety, and Pharmacokinetics of RV521, an Inhibitor of the RSV-F Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palivizumab, a humanized respiratory syncytial virus monoclonal antibody, reduces hospitalization from respiratory syncytial virus infection in high-risk infants. The IMpact-RSV Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. infovac.ch [infovac.ch]
- 4. Nirsevimab reduced respiratory syncytial virus infections and hospitalisations in preterm infants in Phase IIb trial [astrazeneca.com]
- 5. pfizer.com [pfizer.com]
- 6. publications.aap.org [publications.aap.org]
- 7. Palivizumab: a review of its use in the protection of high risk infants against respiratory syncytial virus (RSV) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive Summary of Safety Data on Nirsevimab in Infants and Children from All Pivotal Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. commons.lib.jmu.edu [commons.lib.jmu.edu]
- 12. Nirsevimab significantly protected infants against RSV disease in Phase III MELODY trial [astrazeneca.com]
A Head-to-Head Comparison of Sisunatovir and Other Novel Antivirals for Respiratory Syncytial Virus (RSV)
For Researchers, Scientists, and Drug Development Professionals
The landscape of respiratory syncytial virus (RSV) therapeutics is rapidly evolving, with several new molecular entities (NMEs) showing promise in clinical trials. This guide provides a detailed head-to-head comparison of the recently discontinued sisunatovir with other leading NMEs, focusing on their mechanisms of action, clinical trial data, and experimental protocols.
Executive Summary
Sisunatovir, an RSV fusion (F) protein inhibitor, recently saw its development halted by Pfizer due to a drug-drug interaction with antacids.[1] This cessation has shifted the focus to other promising NMEs targeting RSV. This guide will compare sisunatovir to key competitors:
-
Ziresovir (AK0529): An RSV F-protein inhibitor developed by ArkBio.
-
Zelicapavir (EDP-938): An RSV nucleoprotein (N) inhibitor from Enanta Pharmaceuticals.
-
Presatovir (GS-5806): An RSV F-protein inhibitor from Gilead Sciences.
Mechanism of Action: Targeting Viral Entry and Replication
The primary NMEs in late-stage development for RSV can be categorized by their distinct mechanisms of action: inhibition of viral fusion and disruption of viral replication.
RSV Fusion (F) Protein Inhibition
Sisunatovir, ziresovir, and presatovir all target the RSV F-protein, a critical component for viral entry into host cells. The F-protein undergoes a significant conformational change to mediate the fusion of the viral envelope with the host cell membrane. These inhibitors bind to the F-protein, stabilizing it in its pre-fusion state and preventing the conformational changes necessary for membrane fusion.[2][3] This mechanism effectively blocks the virus from entering host cells.
RSV Nucleoprotein (N) Inhibition
Zelicapavir represents a different therapeutic strategy, targeting the RSV nucleoprotein (N). The N-protein is essential for viral replication; it encapsidates the viral RNA genome, forming a ribonucleoprotein complex that is a key component of the viral replication machinery.[4][5] By inhibiting the N-protein, zelicapavir disrupts the formation of this complex, thereby halting viral replication.[4]
Head-to-Head Clinical Trial Data
The following tables summarize the available quantitative data from key clinical trials of sisunatovir and its comparators.
Table 1: Overview of Key Clinical Trials
| Drug | Trial Identifier | Phase | Patient Population | Primary Endpoint(s) |
| Sisunatovir | REVIRAL1 (NCT04225897) | 2 | Hospitalized infants (1-36 months) with RSV LRTI | Safety, Tolerability, Pharmacokinetics, Antiviral Effect |
| Ziresovir | VICTOR (NCT02654171) | 2 | Hospitalized infants (1-24 months) with RSV infection | Safety, Tolerability, Pharmacokinetics, Antiviral Effect |
| Zelicapavir | RSVPEDs | 2b | Hospitalized & non-hospitalized children (28 days - 36 months) with RSV | Safety, Pharmacokinetics, Antiviral Activity |
| Presatovir | NCT02534350 | 2b | Hematopoietic cell transplant recipients with RSV LRTI | Time-weighted average change in RSV viral load |
Table 2: Efficacy Outcomes in Pediatric/Infant Populations
| Drug | Trial | Key Efficacy Outcome(s) | Result |
| Sisunatovir | REVIRAL1 | Data from completed Parts A & B not publicly released in detail.[6] | Favorable safety and PK profile noted by DSMC before termination.[4] |
| Ziresovir | VICTOR (Phase 2) | Median reduction in Wang Respiratory Score at 96h (2 mg/kg bid) | -4.0 (95% CI: -4.51, -2.03) vs. -2.0 for placebo.[7] |
| Numerically greater reduction in median viral load at 96h (2 mg/kg bid) | Observed vs. placebo.[7] | ||
| Zelicapavir | RSVPEDs (Phase 2b) | Viral load decline at Day 5 (Part 2) | 1.4 log reduction vs. placebo.[5] |
| Viral load decline at Day 5 (symptom onset ≤3 days) | 1.2 log reduction vs. placebo.[5] | ||
| Time to complete resolution of symptoms (post-hoc) | 6.99 days vs. 8.60 days for placebo. |
Table 3: Efficacy Outcomes in Adult/High-Risk Populations
| Drug | Trial | Key Efficacy Outcome(s) | Result |
| Presatovir | NCT02534350 (HCT recipients) | Time-weighted average change in viral load (Day 1-9) | -1.12 log10 copies/mL vs. -1.09 for placebo (p=0.94).[8] |
| Median supplemental oxygen-free days | 26 days vs. 28 days for placebo (p=0.84).[8] | ||
| Zelicapavir | Phase 2b (High-risk adults) | Improvement in time to complete resolution of 13 RSV symptoms | 2.2 days faster than placebo.[9] |
| Improvement in time to complete resolution of 13 RSV symptoms (CHF, COPD, or ≥75 years) | 6.7 days faster than placebo.[9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of clinical trial data. Below are summaries of the protocols for the key experiments cited.
Viral Load Quantification
-
Methodology: Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is the standard method for quantifying RSV viral load in nasal swabs or aspirates.[10][11]
-
Protocol Summary (Presatovir Trial NCT02534350):
-
Bilateral mid-turbinate nasal swabs were collected at specified time points.
-
Samples were analyzed at a central laboratory using a validated RT-qPCR assay to determine the RSV viral load in log10 copies/mL.[8]
-
-
Protocol Summary (Ziresovir VICTOR Trial):
-
Nasopharyngeal swabs or aspirates were collected daily during treatment.
-
Viral load was determined in duplicate by RT-qPCR.[7]
-
Clinical Symptom Scoring
-
Methodology: Standardized scoring systems are used to assess the severity of RSV-related symptoms.
-
Wang Respiratory Score (used in Ziresovir's VICTOR trial): This score assesses respiratory rate, wheezing, retraction of respiratory muscles, and general condition on a scale of 0 to 3, with a total score ranging from 0 to 12 (higher scores indicate greater severity).[7]
-
Respiratory Infection Intensity and Impact Questionnaire (RiiQ™) (used in Zelicapavir's adult trial): This patient-reported outcome tool evaluates a total of 29 parameters, including 13 RSV symptoms.[9]
-
ReSViNET score (used in Zelicapavir's pediatric trial): A parent/guardian-reported clinical scoring system to assess the severity of RSV-related symptoms in children.
Conclusion and Future Outlook
The discontinuation of sisunatovir highlights the challenges in developing effective and safe oral antiviral therapies for RSV, particularly concerning potential drug-drug interactions. While direct head-to-head clinical trial data is limited, the available evidence suggests that both F-protein inhibitors, like ziresovir, and N-protein inhibitors, such as zelicapavir, have demonstrated promising antiviral activity and clinical benefit in pediatric and high-risk adult populations.
Ziresovir has shown significant reductions in symptom scores and viral load in hospitalized infants.[7][12] Zelicapavir has also demonstrated robust viral load reduction and a trend towards faster symptom resolution in children, as well as clinically meaningful benefits in high-risk adults.[5][9] In contrast, presatovir did not meet its primary endpoints in a study of hematopoietic cell transplant recipients.[8]
The distinct mechanisms of action of these NMEs offer different therapeutic strategies. The high barrier to resistance for N-protein inhibitors like zelicapavir may offer an advantage over fusion inhibitors.[4] As the field moves forward, the focus will be on the outcomes of ongoing and future pivotal trials for these remaining candidates to address the significant unmet medical need for effective RSV treatments.
References
- 1. Clinically significant drug interactions with antacids: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular mechanism of respiratory syncytial virus fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ReViral to continue Phase II paediatric trial of sisunatovir for RSV [clinicaltrialsarena.com]
- 5. What are RSV N-protein inhibitors and how do they work? [synapse.patsnap.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Safety and efficacy of AK0529 in respiratory syncytial virus‐infected infant patients: A phase 2 proof‐of‐concept trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Phase 2b, Randomized, Double-blind, Placebo-Controlled Multicenter Study Evaluating Antiviral Effects, Pharmacokinetics, Safety, and Tolerability of Presatovir in Hematopoietic Cell Transplant Recipients with Respiratory Syncytial Virus Infection of the Lower Respiratory Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enanta Pharmaceuticals Reports Positive Topline Results from its Phase 2b Study of Zelicapavir for the Treatment of Respiratory Syncytial Virus (RSV) in High-Risk Adults | Enanta Pharmaceuticals, Inc. [ir.enanta.com]
- 10. A Phase 2, Randomized, Double-blind, Placebo-Controlled Trial of Presatovir for the Treatment of Respiratory Syncytial Virus Upper Respiratory Tract Infection in Hematopoietic-Cell Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
Comparative Efficacy of Sisunatovir (RV521) in Respiratory Syncytial Virus (RSV) Inhibition
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro efficacy of sisunatovir (formerly RV521), a potent respiratory syncytial virus (RSV) fusion inhibitor, against various RSV strains. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the antiviral activity of sisunatovir in different cell lines and in comparison to other anti-RSV agents.
Potent In Vitro Activity of Sisunatovir
Sisunatovir has demonstrated significant potency against a wide range of RSV subtypes. Published studies have consistently reported low nanomolar half-maximal inhibitory concentrations (IC50), indicating strong antiviral activity.
A key study highlighted that sisunatovir exhibited a mean IC50 of 1.2 nM when tested against a panel of both RSV A and B laboratory strains and clinical isolates. Further differentiation of its activity showed an IC50 of 1.4 nM against RSV A and 1.0 nM against RSV B. The antiviral properties of sisunatovir have been confirmed in HEp-2 cells, a commonly used cell line in virology research, with a reported IC50 of 1.2 nM.
While specific IC50 values for sisunatovir in other respiratory cell lines such as A549 (human lung adenocarcinoma), BEAS-2B (human bronchial epithelium), and 16HBE (human bronchial epithelial) are not extensively detailed in the currently available literature, its broad-spectrum activity against numerous clinical isolates suggests a robust inhibitory profile.
Comparative Antiviral Activity
To contextualize the potency of sisunatovir, the following table compares its IC50 values with other known antiviral compounds targeting RSV.
| Compound | Target | RSV Strain(s) | Cell Line | IC50 |
| Sisunatovir (RV521) | RSV Fusion (F) Protein | RSV A & B | Panel including HEp-2 | 1.2 nM (mean) |
| Ribavirin | Viral RNA Polymerase | RSV | Various | Highly variable, often in the µM range |
| Palivizumab | RSV Fusion (F) Protein | RSV | Various | Neutralizing antibody, concentration-dependent |
| Ziresovir (AK0529) | RSV Fusion (F) Protein | RSV | HEp-2 | 0.44 nM (RSV-A), 0.35 nM (RSV-B) |
| Presatovir (GS-5806) | RSV Fusion (F) Protein | RSV | HEp-2 | 0.47 nM (RSV-A), 0.21 nM (RSV-B) |
Experimental Protocol: Plaque Reduction Assay for IC50 Determination
The following is a representative protocol for determining the IC50 value of sisunatovir against RSV using a plaque reduction assay, a standard method for quantifying viral infectivity.
1. Cell Culture and Virus Propagation:
- Culture HEp-2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin at 37°C in a 5% CO2 incubator.
- Propagate RSV strains (e.g., A2 or Long) in HEp-2 cells to generate viral stocks. Titer the virus stocks by plaque assay to determine plaque-forming units per milliliter (PFU/mL).
2. Plaque Reduction Assay:
- Seed HEp-2 cells in 6-well plates and grow to 90-95% confluency.
- Prepare serial dilutions of sisunatovir in infection medium (EMEM with 2% FBS).
- Pre-incubate the confluent cell monolayers with the different concentrations of sisunatovir for 1 hour at 37°C.
- Infect the cells with RSV at a multiplicity of infection (MOI) of 0.01 in the presence of the corresponding sisunatovir dilution.
- After a 2-hour adsorption period, remove the inoculum and overlay the cells with a medium containing 0.5% methylcellulose and the respective concentration of sisunatovir.
- Incubate the plates for 4-5 days at 37°C until viral plaques are visible.
- Fix the cells with 10% formalin and stain with 0.5% crystal violet.
- Count the number of plaques in each well.
3. IC50 Calculation:
- Calculate the percentage of plaque inhibition for each drug concentration relative to the untreated virus control.
- Plot the percentage of inhibition against the logarithm of the drug concentration.
- Determine the IC50 value, the concentration of sisunatovir that inhibits plaque formation by 50%, using non-linear regression analysis.
Visualizing the Experimental Workflow and Mechanism of Action
To further clarify the experimental process and the mechanism by which sisunatovir inhibits RSV, the following diagrams are provided.
Caption: Experimental workflow for determining the IC50 of sisunatovir.
Caption: Mechanism of action of sisunatovir as an RSV fusion inhibitor.
Conclusion
Sisunatovir is a highly potent inhibitor of RSV replication, demonstrating consistent low nanomolar IC50 values across a range of RSV A and B strains. Its mechanism of action, the inhibition of the viral F protein-mediated fusion, is a well-validated target for RSV therapeutics. The data and protocols presented in this guide provide a solid foundation for further research and development of sisunatovir and other novel anti-RSV agents.
Safety Operating Guide
Navigating the Safe Disposal of Sisunatovir Hydrochloride: A Comprehensive Guide for Laboratory Professionals
The proper handling and disposal of investigational compounds like Sisunatovir Hydrochloride are paramount to ensuring laboratory safety and environmental protection. For researchers, scientists, and drug development professionals, adherence to strict protocols is not just a matter of compliance but a cornerstone of responsible research. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the well-being of personnel and the integrity of the surrounding environment.
It is critical to note that safety data for this compound presents some inconsistencies across different suppliers. One Safety Data Sheet (SDS) classifies the compound as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Conversely, another SDS states the substance is not classified according to the Globally Harmonized System (GHS)[2]. Given this discrepancy, it is imperative to adopt a conservative approach and handle this compound as a hazardous substance, following the more stringent safety precautions to mitigate any potential risks.
Core Safety and Handling Protocols
Before beginning any procedure, a thorough risk assessment should be conducted. Personnel must be equipped with appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, protective gloves, and impervious clothing[1]. All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust or aerosols[1].
| Hazard & Precaution Summary | Reference |
| GHS Classification | Acute toxicity, Oral (Category 4); Acute aquatic toxicity (Category 1); Chronic aquatic toxicity (Category 1)[1] |
| Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[1] |
| Key Precautionary Statements | P264: Wash skin thoroughly after handling.[1] |
| P270: Do not eat, drink or smoke when using this product.[1] | |
| P273: Avoid release to the environment.[1] | |
| P501: Dispose of contents/container to an approved waste disposal plant.[1] | |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents.[1] |
| Storage Conditions | Store powder at -20°C and solutions at -80°C in a tightly sealed container away from sunlight.[1][3][4] |
Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is to prevent its release into the environment[1]. The compound should never be disposed of down the drain or in regular trash. All waste containing this compound must be managed through an approved hazardous waste disposal service[1][5].
1. Waste Segregation:
-
Designate a specific, clearly labeled waste container for this compound waste.
-
This waste stream must be kept separate from incompatible materials such as strong acids, alkalis, and oxidizing agents to prevent hazardous reactions[1][5].
2. Waste Containment:
-
Solid Waste: Collect unused or expired powder, contaminated PPE (gloves, gowns), and lab materials (e.g., weigh boats, contaminated wipes) in a robust, sealable plastic bag. Place this bag into a designated, leak-proof hazardous waste container[6].
-
Liquid Waste: Collect solutions containing this compound in a compatible, leak-proof, and sealable container. Do not overfill the container. If the solvent is flammable, use a container appropriate for flammable liquid waste.
-
Sharps: Any needles or syringes used for handling this compound solutions should be disposed of immediately into a designated sharps container to prevent accidental punctures[6][7].
3. Labeling:
-
The primary waste container must be clearly labeled as "Hazardous Waste."
-
The label should include:
4. Storage and Final Disposal:
-
Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area while awaiting pickup.
-
Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste management contractor[8]. The standard disposal method for such compounds is high-temperature incineration[8][9].
Caption: Workflow for the proper disposal of this compound waste.
Accidental Release and Decontamination Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Experimental Protocol: Spill Cleanup
-
Evacuate and Secure: Ensure the immediate area is clear of all personnel without appropriate PPE. Restrict access to the spill area. Ensure ventilation is adequate[1].
-
Personal Protection: Don full PPE, including a suitable respirator if dealing with a large quantity of powder[1].
-
Containment:
-
For liquid spills: Cover the spill with a finely-powdered, liquid-binding absorbent material such as diatomite or a universal binder[1].
-
For solid spills: Carefully moisten the powder with a suitable solvent (e.g., water, if compatible) to prevent dust from becoming airborne. Gently sweep the material into a designated container. Avoid dry sweeping.
-
-
Collection: Collect all contaminated absorbent material and place it into a sealable, labeled hazardous waste container[1].
-
Decontamination: Scrub the spill surface and any contaminated equipment with alcohol[1]. Collect all decontamination materials (wipes, etc.) as hazardous waste.
-
Final Disposal: Dispose of the sealed container of spill cleanup materials following the hazardous waste disposal procedure outlined above[1].
-
Reporting: Report the incident to your laboratory supervisor and EHS department in accordance with institutional policy.
By adhering to these detailed procedures, laboratory professionals can confidently manage this compound, ensuring a safe research environment while upholding their commitment to environmental stewardship.
References
- 1. Sisunatovir HCl|1903763-83-6|MSDS [dcchemicals.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 6. Laboratory waste | Staff Portal [staff.ki.se]
- 7. m.youtube.com [m.youtube.com]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 9. 9VAC20-121-240. Treatment standards. [law.lis.virginia.gov]
Personal protective equipment for handling Sisunatovir Hydrochloride
Essential Safety and Handling Guide for Sisunatovir Hydrochloride
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure a safe laboratory environment and proper management of this compound.
Hazard Identification and Safety Data
This compound presents specific hazards that require careful management. One safety data sheet indicates it is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Another source, however, states the substance is not classified according to the Globally Harmonized System (GHS) and has no associated hazard statements[2]. Given this conflicting information, it is prudent to handle the compound with a high degree of caution.
Key quantitative data for this compound are summarized in the table below.
| Parameter | Value | Source(s) |
| Molecular Formula | C₂₃H₂₃ClF₄N₄O | [1] |
| Molecular Weight | 482.91 g/mol | [1] |
| CAS Number | 1903763-83-6 | [1] |
| Storage (Powder) | -20°C | [1][3] |
| Storage (in Solvent) | -80°C | [1][3] |
| IC₅₀ (RSV A) | 1.4 nM | [3][4][5] |
| IC₅₀ (RSV B) | 1.0 nM | [3][4][5] |
| Solubility in DMSO | ≥ 2.5 mg/mL (5.18 mM) to 24 mg/mL (49.69 mM) | [3][4] |
Note: No occupational exposure limits have been established for this product[1].
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is mandatory to create a barrier between the user and potentially hazardous material, minimizing the risk of exposure and contamination[6][7].
Required PPE for Handling this compound:
-
Eye Protection: Wear safety goggles with side-shields to protect against splashes and dust[1].
-
Hand Protection: Use protective, impermeable gloves (e.g., nitrile or latex)[1][8].
-
Body Protection: Wear impervious clothing, such as a lab coat with long sleeves and elastic cuffs, to prevent skin contact[1][9].
-
Respiratory Protection: When engineering controls are insufficient or when handling the powder outside of a ventilated enclosure, a suitable respirator is required[1].
Operational and Disposal Plans
A systematic approach to handling, storage, and disposal is essential for safety and environmental protection.
Handling and Storage Protocol
Engineering Controls:
-
Always handle this compound in an area with adequate ventilation, such as a chemical fume hood, especially when working with the powder form to avoid dust and aerosol formation[1].
-
Ensure a safety shower and eye wash station are readily accessible[1].
Procedural Steps:
-
Preparation: Before handling, ensure all required PPE is correctly worn.
-
Handling: Avoid direct contact with the compound. Do not eat, drink, or smoke in the handling area[1].
-
Post-Handling: Wash hands and any exposed skin thoroughly after handling[1].
-
Storage: Keep the container tightly sealed in a cool, well-ventilated location[1]. Store the powder at -20°C and solutions at -80°C, away from direct sunlight and ignition sources[1][3][4].
Accidental Release Measures
In the event of a spill, follow these steps immediately:
-
Evacuate: Evacuate non-essential personnel from the area[1].
-
Ventilate: Ensure the area is well-ventilated[1].
-
Contain: Prevent further leakage or spillage. Keep the product away from drains and water courses[1].
-
Clean-up:
-
Dispose: Collect all contaminated materials into a sealed, approved waste container for proper disposal[1].
Disposal Plan
All waste materials must be disposed of as hazardous waste.
-
Waste Collection: Dispose of the compound and any contaminated materials (e.g., gloves, absorbent pads) in a designated, approved waste disposal container[1].
-
Environmental Precaution: Do not allow the product to enter drains or waterways, as it is very toxic to aquatic life[1].
-
Final Disposal: The waste must be sent to an approved waste disposal plant, typically via incineration, in accordance with federal, state, and local regulations[1][10]. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures[10].
References
- 1. Sisunatovir HCl|1903763-83-6|MSDS [dcchemicals.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. Personal Protective Equipment for Infection Control | FDA [fda.gov]
- 7. Personal Protective Equipment (PPE) for Infection Control - MN Dept. of Health [health.state.mn.us]
- 8. cdn.pfizer.com [cdn.pfizer.com]
- 9. Personal protective equipment Information | Mount Sinai - New York [mountsinai.org]
- 10. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
